MI-888
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H32Cl2FN3O3 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C28H32Cl2FN3O3/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36)/t15?,20-,21-,23+,27?,28+/m0/s1 |
InChI Key |
MZBOZBMARIQZGX-VVWWDXNASA-N |
Isomeric SMILES |
CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O |
Canonical SMILES |
CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O |
Origin of Product |
United States |
Foundational & Exploratory
MI-888: A Potent and Selective MDM2 Inhibitor for p53 Reactivation
An In-depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Preclinical Efficacy of the MDM2 Inhibitor MI-888.
This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular effects of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by regulating the cell cycle, apoptosis, and DNA repair.[1] In many human cancers where p53 is not mutated, its function is often abrogated by the Murine Double Minute 2 (MDM2) oncoprotein.[1] MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This interaction effectively neutralizes the tumor-suppressive functions of p53.[2]
This compound is a spiro-oxindole-based small molecule designed to potently and selectively inhibit the MDM2-p53 interaction.[3] By binding with high affinity to the p53-binding pocket on MDM2, this compound competitively blocks the interaction between MDM2 and p53.[3][4] This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein within the cell.[1] The stabilized and activated p53 can then translocate to the nucleus, where it functions as a transcription factor to upregulate the expression of its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[5] The ultimate outcome of p53 reactivation by this compound in cancer cells with wild-type p53 is the induction of cell cycle arrest and/or apoptosis, leading to the inhibition of tumor growth.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator molecules from preclinical studies.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | MDM2 Binding Affinity (Kᵢ, nM) | Cell Growth Inhibition (IC₅₀, nM) |
| SJSA-1 (Osteosarcoma) | ||
| This compound | 0.44 | 80 |
| Nutlin-3a | Not Reported in direct comparison | >1000 |
| RS4;11 (Leukemia) | ||
| This compound | 60 | |
| Nutlin-3a | >1000 | |
| HCT-116 p53+/+ (Colon) | ||
| This compound | 92 | |
| HCT-116 p53-/- (Colon) | ||
| This compound | >10,000 |
Data compiled from multiple sources.[1][6]
Table 2: Pharmacokinetic Properties of this compound in Sprague Dawley Rats
| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | T½ (h) |
| This compound | Oral | 50 | 1850 | 4 | 25800 | 6.5 |
Pharmacokinetic data for this compound in Sprague Dawley rats following a single oral dose.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: p53-MDM2 Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Experimental Workflow: Evaluating this compound Efficacy
Caption: A typical workflow for the preclinical evaluation of the MDM2 inhibitor this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2 Binding
This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.
-
Reagents and Materials:
-
Recombinant human His-tagged MDM2 protein (residues 1-118).
-
Fluorescently labeled p53-based peptide probe (e.g., 5-FAM-labeled peptide).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.[6]
-
This compound stock solution in DMSO.
-
384-well, non-binding, black microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the this compound dilutions.
-
Prepare a master mix of MDM2 protein and the fluorescent p53 peptide probe in the assay buffer. The final concentrations in the well are typically around 5 nM for MDM2 and 1 nM for the probe.[6]
-
Add the MDM2/probe master mix to each well containing the this compound dilutions.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~530 nm for a FAM-labeled probe.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to a competitive binding model using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect the levels of p53 and its downstream target proteins in cells treated with this compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-p53 (e.g., DO-1 clone)
-
Anti-MDM2 (e.g., SMP14 clone)
-
Anti-p21 (e.g., C-19 clone)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-mouse or anti-rabbit).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116).
-
This compound.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
In Vivo Xenograft Efficacy Study
This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.
-
Materials and Methods:
-
Immunodeficient mice (e.g., female SCID or nude mice, 6-8 weeks old).
-
Cancer cell line (e.g., SJSA-1).
-
This compound formulation for oral gavage.
-
Matrigel (optional).
-
Calipers for tumor measurement.
-
Animal balance.
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ SJSA-1 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p53 activation).
-
Conclusion
This compound is a potent and selective spiro-oxindole-based inhibitor of the MDM2-p53 interaction. By effectively disrupting this critical protein-protein interaction, this compound stabilizes and activates p53 in cancer cells with a wild-type p53 status. This leads to the induction of p53-mediated cell cycle arrest and apoptosis, resulting in significant anti-tumor activity both in vitro and in vivo. The favorable pharmacokinetic profile of this compound further enhances its potential as a therapeutic agent for the treatment of cancers that retain wild-type p53. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation MDM2 inhibitors.
References
- 1. Page not found | Medicine [medicine.tulane.edu]
- 2. Physiological, pharmacokinetic and liver metabolism comparisons between 3-, 6-, 12- and 18-month-old male Sprague Dawley rats under ketamine-xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
MI-888: A Technical Guide to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MI-888, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the core mechanism of action, presents key preclinical data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity.
Core Mechanism of Action: Restoring p53 Tumor Suppressor Function
This compound is a spirooxindole analog designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2, which binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[1] this compound competitively binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction.[1][2] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes. The activation of the p53 pathway ultimately results in cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells harboring wild-type p53.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MDM2 Binding Affinity (Ki) | 0.44 nM | Biochemical Assay | [1][2][3][4][5] |
| Cell Growth Inhibition (IC50) | 92 nM | HCT-116 p53+/+ (colon cancer) | [1][5] |
| Cell Growth Inhibition (IC50) | >10 µM | HCT-116 p53-/- (colon cancer) | [1][5] |
Table 2: Oral Pharmacokinetic Parameters of this compound in Sprague Dawley Rats
| Parameter | Value (for Compound 9, this compound) |
| Dose (mg/kg) | 50 |
| Cmax (ng/mL) | 1245 ± 211 |
| Tmax (h) | 4.0 ± 2.0 |
| AUC0-24h (h*ng/mL) | 13426 ± 1667 |
| T1/2 (h) | 5.2 ± 0.6 |
| Bioavailability (%) | 35 |
Data extracted from Zhao et al., 2013.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the this compound mechanism and evaluation methods are provided below using Graphviz.
Caption: this compound mediated activation of the p53 pathway.
Caption: General experimental workflow for this compound evaluation.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Unraveling the Downstream Effects of MI-888 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream targets of the small molecule inhibitor MI-888 and related compounds in cancer cells. It is crucial to distinguish between two distinct classes of inhibitors often discussed in cancer research: this compound, a potent inhibitor of the MDM2-p53 interaction, and the "MI" series of compounds (e.g., MI-2, MI-3, MI-503), which are designed to disrupt the Menin-MLL protein-protein interaction. This guide will elucidate the mechanisms and downstream targets of both pathways, providing clarity for researchers in the field.
Section 1: this compound and the MDM2-p53 Pathway
This compound is a highly potent and orally active small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction with a Ki of 0.44 nM.[1][2][3] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its endogenous inhibitor, MDM2.[2] this compound acts by binding to the p53-binding pocket of MDM2, thereby releasing p53 from this negative regulation and reactivating its potent tumor-suppressive functions.[1][2]
Mechanism of Action
The primary mechanism of this compound is the disruption of the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes. The activation of the p53 pathway ultimately results in cell cycle arrest, apoptosis, and durable tumor regression in preclinical models.[2][3]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of MI-888 with MDM2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MI-888, a potent small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog. The focus is on its binding affinity and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular pharmacology.
Introduction: The p53-MDM2 Axis and Its Therapeutic Targeting
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] These responses, such as cell cycle arrest, apoptosis, and senescence, are critical for preventing the proliferation of potentially cancerous cells.[1] The activity and stability of p53 are tightly regulated by its principal cellular antagonist, MDM2.[3][4]
MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5] This interaction forms a negative feedback loop, as p53 transcriptionally activates the MDM2 gene.[3] In many human cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression of MDM2.[1] Consequently, inhibiting the p53-MDM2 interaction to reactivate p53 has emerged as a promising therapeutic strategy. This compound is a spirooxindole-based small molecule designed to potently and selectively disrupt this protein-protein interaction.[6][7]
Binding Affinity of this compound to MDM2
This compound has been characterized as a high-affinity ligand for MDM2. The primary method used to quantify this interaction is a competitive fluorescence polarization (FP) based binding assay. This technique measures the displacement of a fluorescently labeled p53-derived peptide from MDM2 by the inhibitor.
Quantitative Binding Data
The binding affinity of this compound for MDM2 is significantly higher than that of its predecessors and other well-known MDM2 inhibitors. A summary of the reported inhibition constant (Ki) values is presented in the table below.
| Compound | MDM2 Binding Affinity (Ki) | Reference(s) |
| This compound | 0.44 nM | [6][7][8][9][10] |
| MI-219 | 5 nM | [11][12] |
| Nutlin-3a | ~36-90 nM | [12][13][14] |
Binding Kinetics of this compound with MDM2
While the equilibrium binding affinity (Ki) of this compound is well-documented, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) have not been extensively reported in publicly available literature. These parameters are crucial for a complete understanding of the inhibitor's mechanism of action and its pharmacodynamic profile.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine the kinetics of protein-ligand interactions. These methods provide real-time monitoring of the binding event, allowing for the calculation of both k_on_ and k_off_. A detailed understanding of these kinetic parameters can provide insights into the residence time of the inhibitor on its target, which is an increasingly important factor in drug design.
Experimental Protocols
The determination of the binding affinity of this compound to MDM2 was primarily achieved through a fluorescence polarization-based competition assay.
Fluorescence Polarization (FP) Competition Assay
This assay quantifies the ability of a test compound to displace a fluorescently labeled peptide probe from its protein target. The principle lies in the difference in the rotational speed of the small, fluorescently labeled peptide (tracer) when it is free in solution versus when it is bound to the much larger MDM2 protein.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., FAM-labeled peptide)
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. Prepare a solution containing a fixed concentration of the MDM2 protein and the fluorescently labeled p53 peptide.
-
Assay Plate Setup: Add a small volume of the serially diluted this compound to the wells of the 384-well plate.
-
Reaction Initiation: Add the MDM2 protein and fluorescent peptide mixture to each well to initiate the competition reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of the fluorescent peptide and MDM2, and the Kd of the fluorescent peptide for MDM2.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.
Caption: p53-MDM2 signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The workflow for determining the binding affinity of this compound using a fluorescence polarization assay is depicted below.
Caption: Fluorescence Polarization Assay Workflow.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MI-888 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the induction of apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in preclinical models.
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by regulating the cell cycle, DNA repair, and apoptosis.[1] In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby preventing its tumor-suppressive activities.[2] The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in these cancers.[3][4]
This compound is a spirooxindole-based compound that has emerged as a highly potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1][3] It binds to the p53-binding pocket of MDM2 with high affinity, preventing the binding of p53 and leading to its accumulation and activation.[1] This guide will detail the molecular mechanisms through which this compound induces apoptosis and provide the necessary technical information for its preclinical evaluation.
Mechanism of Action: The MDM2-p53 Apoptosis Pathway
This compound's primary mechanism of action is the disruption of the MDM2-p53 interaction. This initiates a signaling cascade that culminates in apoptosis.
-
Inhibition of MDM2: this compound binds to the hydrophobic pocket on MDM2 that is responsible for binding to the transactivation domain of p53.[1][2] This competitive inhibition prevents MDM2 from binding to and ubiquitinating p53.
-
p53 Stabilization and Activation: The inhibition of MDM2-mediated degradation leads to the stabilization and accumulation of p53 in the nucleus.[1] Activated p53 can then function as a transcription factor.
-
Transcriptional Upregulation of Pro-Apoptotic Genes: Activated p53 upregulates the expression of several target genes that are critical for apoptosis. These include:
-
Induction of the Intrinsic Apoptotic Pathway: PUMA and NOXA activate the pro-apoptotic Bcl-2 family members, BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.[5]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Signaling Pathway Diagram
Caption: this compound induced p53-mediated apoptosis pathway.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro assays.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) to MDM2 | 0.44 nM | Fluorescence Polarization | [1][3] |
| IC50 (SJSA-1 Osteosarcoma) | 0.24 µM | Cell Growth Inhibition (WST-8) | [1] |
| IC50 (RS4;11 Leukemia) | 0.12 µM | Cell Growth Inhibition (WST-8) | [1] |
| IC50 (HCT-116 p53+/+) | 92 nM | Cell Growth Inhibition (WST-8) | [1] |
| IC50 (HCT-116 p53-/-) | >10 µM | Cell Growth Inhibition (WST-8) | [1] |
Experimental Protocols
Western Blot Analysis for p53 Pathway Activation
This protocol is designed to detect the upregulation of p53 and its downstream targets, as well as the cleavage of apoptotic markers.
References
An In-depth Technical Guide to the Selectivity of MI-888 for Wild-Type Versus Mutant p53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective mechanism of action of MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction. It is designed to offer an in-depth resource for professionals in oncology research and drug development, with a focus on the compound's specificity for wild-type p53 over mutant or null p53 cancer cells.
Core Mechanism of Action
This compound is a spirooxindole-based small molecule that potently and selectively inhibits the interaction between the MDM2 oncoprotein and the p53 tumor suppressor.[1] In many human cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its primary negative regulator, MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, thereby sterically hindering its ability to act as a transcription factor and promoting its proteasomal degradation.[2]
This compound functions by binding with high affinity to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[1][3] This disruption leads to the stabilization and activation of p53, allowing it to accumulate in the nucleus, bind to DNA, and induce the transcription of target genes. These target genes mediate critical tumor-suppressive functions, including cell cycle arrest (e.g., via p21) and apoptosis (e.g., via PUMA and BAX).[1][2]
The selectivity of this compound is therefore intrinsically linked to the p53 status of the cancer cells. In cells with wild-type p53, this compound can effectively "reactivate" the p53 pathway, leading to anti-tumor effects.[4] Conversely, in cells harboring mutant p53, the p53 protein is often conformationally altered and lacks its normal tumor-suppressive transcriptional activity.[2][5] As this compound's mechanism is dependent on restoring wild-type p53 function, it is largely ineffective in these cells. Similarly, in p53-null cells that lack the p53 protein altogether, this compound has no therapeutic target to activate.[1]
Quantitative Data on this compound Selectivity
The following tables summarize the quantitative data on the binding affinity and cellular activity of this compound, highlighting its selectivity for wild-type p53.
Table 1: Binding Affinity of this compound to MDM2
| Compound | Target | Ki (nM) |
| This compound | MDM2 | 0.44[6][7] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines with Different p53 Status
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.24[1] |
| RS4;11 | Acute Leukemia | Wild-Type | 0.12[1] |
| HCT-116 p53+/+ | Colon Carcinoma | Wild-Type | 0.092[1] |
| HCT-116 p53-/- | Colon Carcinoma | Null | >10[1] |
As shown in Table 2, this compound demonstrates potent inhibition of cell growth in cancer cell lines with wild-type p53, with IC50 values in the nanomolar range. In stark contrast, its activity is dramatically reduced in the p53-null isogenic counterpart of the HCT-116 cell line, showcasing a selectivity of over 100-fold.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action and selectivity.
Caption: this compound mechanism in wild-type vs. mutant/null p53 cells.
Caption: Workflow for evaluating this compound's p53-dependent activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the MDM2 protein.
-
Reagents and Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled p53-derived peptide probe.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
A solution of MDM2 protein and the fluorescent peptide probe is prepared in the assay buffer. The concentrations are optimized to ensure a stable fluorescence polarization signal.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The MDM2/probe mixture is added to the wells of the 384-well plate.
-
The this compound dilutions are added to the wells. Controls include wells with only the MDM2/probe mixture (0% inhibition) and wells with only the free probe (100% inhibition).
-
The plate is incubated at room temperature for a specified time to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentrations of the protein and the probe and the Kd of the probe-protein interaction.[1]
-
Cell Growth Inhibition Assay (WST-8 Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines with varying p53 status (e.g., SJSA-1, RS4;11, HCT-116 p53+/+, HCT-116 p53-/-).
-
Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS.
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
WST-8 reagent (e.g., CCK-8).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The next day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation, WST-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[1]
-
Western Blot Analysis
This technique is used to assess the levels of specific proteins (e.g., p53, p21, MDM2, and PARP) in cells following treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SJSA-1).
-
This compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for p53, p21, MDM2, PARP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in lysis buffer.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody overnight at 4°C.
-
The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody.
-
After further washing, the chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.
-
Upregulation of p53 and its target p21, as well as cleavage of PARP (a marker of apoptosis), are indicative of this compound activity.[1]
-
Conclusion
This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction. Its mechanism of action is fundamentally dependent on the presence of functional, wild-type p53. The compound effectively reactivates the p53 tumor suppressor pathway in cancer cells harboring wild-type p53, leading to cell cycle arrest and apoptosis. In contrast, this compound exhibits minimal activity in cancer cells with mutant or null p53, as the target for its therapeutic effect is either non-functional or absent. This high degree of selectivity makes this compound a promising therapeutic agent for the treatment of cancers that retain wild-type p53.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation by Wild-Type and Cancer-Related Mutant Forms of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile of MI-888: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-888 is a highly potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This technical guide provides an in-depth overview of the in vivo pharmacokinetic (PK) profile of this compound, based on preclinical studies. The information presented herein is crucial for designing further non-clinical and clinical development strategies for this promising anti-cancer agent.
Core Pharmacokinetic Parameters
The in vivo pharmacokinetic properties of this compound have been characterized in mice, demonstrating a favorable profile for oral administration.[1] Quantitative data from these studies are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Administration
| Parameter | Value (at 100 mg/kg) | Description |
| Cmax | ~10 µM | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | 3 - 6 hours | Time to reach the maximum serum concentration (Cmax). |
| t1/2 | Not explicitly stated | Time required for the concentration of the drug in the body to be reduced by one-half. |
| Bioavailability | Not explicitly stated | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Data extracted from Zhao et al., Journal of Medicinal Chemistry, 2013.[1]
Experimental Protocols
The following section details the methodologies employed in the key in vivo pharmacokinetic and efficacy studies of this compound.
In Vivo Efficacy and Pharmacodynamic Studies
Animal Model:
-
Severe Combined Immunodeficient (SCID) mice were used for xenograft tumor model studies.[1]
Tumor Cell Implantation:
-
For the SJSA-1 osteosarcoma xenograft model, 5 x 10^6 cells were subcutaneously injected with 50% Matrigel into the dorsal side of SCID mice.[1]
-
For the RS4;11 acute lymphoblastic leukemia xenograft model, tumors were allowed to grow to an average volume of 150 mm^3 before treatment initiation.[1]
Drug Administration:
-
This compound was administered via oral gavage.[1]
-
Dosages for efficacy studies ranged from 100 mg/kg to 200 mg/kg, administered daily for a specified period (e.g., 3 weeks).[1]
Pharmacodynamic Analysis (Western Blot):
-
Mice bearing SJSA-1 xenograft tumors received a single oral dose of this compound (100 mg/kg).[1]
-
Tumors were harvested at various time points (e.g., 3 and 6 hours) post-administration.[1]
-
Tumor tissues were processed for Western blot analysis to assess the levels of p53, p21, and MDM2 proteins, which are indicative of p53 pathway activation.[1]
Logical Workflow for In Vivo Studies
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of MI-888 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical efficacy of MI-888, a potent, orally active small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] this compound has demonstrated significant anti-tumor activity in xenograft models of human cancer, achieving complete and durable tumor regression.[2][3][4][5] This document provides a comprehensive summary of the key preclinical findings, detailed experimental protocols, and a visualization of the underlying signaling pathway and experimental workflows.
Core Mechanism of Action
This compound functions by disrupting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which targets p53 for degradation.[2] By inhibiting this interaction, this compound stabilizes and activates p53, leading to the transcription of p53 target genes that control cell cycle arrest, apoptosis, and DNA repair.[2][5] The cellular activity of this compound is therefore dependent on the presence of wild-type p53.[2][4]
In Vitro Activity
This compound exhibits potent inhibition of the MDM2-p53 interaction with a Ki value of 0.44 nM.[1][2][3] In cellular assays, it has shown high potency in cancer cell lines with wild-type p53. For instance, in the HCT-116 p53+/+ colon cancer cell line, this compound demonstrated an IC50 value of 92 nM, while its IC50 was greater than 10 µM in the isogenic p53-knockout cell line, highlighting its specificity.[2][4]
In Vivo Efficacy in Xenograft Models
This compound has been evaluated in two key xenograft models: SJSA-1 osteosarcoma and RS4;11 acute lymphoblastic leukemia, both of which harbor wild-type p53.[2][4]
SJSA-1 Osteosarcoma Xenograft Model
In the SJSA-1 xenograft model, oral administration of this compound led to dose-dependent tumor growth inhibition.[2][4]
| Dosage (Oral Gavage) | Schedule | Outcome |
| 10 mg/kg | Daily for 2 weeks | No significant activity |
| 30 mg/kg | Daily for 2 weeks | Effective tumor growth inhibition |
| 100 mg/kg | Daily for 2 weeks | Rapid and complete tumor regression |
Data sourced from Zhao et al., J Med Chem, 2013.[2]
RS4;11 Acute Leukemia Xenograft Model
The efficacy of this compound was further demonstrated in the RS4;11 xenograft model.
| Dosage (Oral Gavage) | Schedule | Outcome |
| 100 mg/kg | Daily for 3 weeks | Rapid and complete tumor regression. 61% decrease in tumor volume after 4 days. |
| 200 mg/kg | Daily for 3 weeks | Rapid and complete tumor regression. 80% decrease in tumor volume after 4 days. Complete regression in all animals after 7 days. |
Data sourced from Zhao et al., J Med Chem, 2013.[2]
Experimental Protocols
Cell Lines and Culture
-
SJSA-1: Human osteosarcoma cell line with wild-type p53.
-
RS4;11: Human acute lymphoblastic leukemia cell line with wild-type p53.
-
HCT-116 p53+/+ and HCT-116 p53-/-: Human colon carcinoma cell lines used to demonstrate p53-dependent activity.[2][4]
Animal Models
-
SCID (Severe Combined Immunodeficient) mice were used for the xenograft studies.[2]
Xenograft Tumor Establishment
-
SJSA-1 Model: 5 x 10^6 SJSA-1 cells were mixed with 50% Matrigel and injected subcutaneously into the dorsal side of SCID mice.[2]
-
RS4;11 Model: RS4;11 tumor cells were used to establish xenografts.[2]
-
Tumors were allowed to grow to a mean volume of approximately 100-150 mm^3 before the initiation of treatment.[2]
Drug Administration
-
The vehicle control used was a formulation of 10% PEG400, 3% Cremophor, and 87% PBS.[2]
Pharmacodynamic Studies
-
To assess the in vivo mechanism of action, mice bearing SJSA-1 xenograft tumors were given a single oral dose of this compound at 100 mg/kg.[2]
-
Tumor tissues were harvested at various time points (1, 3, 6, and 24 hours) post-treatment for Western blot analysis.[2]
Western Blot Analysis
-
Tumor tissues were lysed in RIPA buffer.[2]
-
The expression levels of key proteins in the p53 pathway were analyzed using specific antibodies against p53, MDM2, p21, PARP, and caspase-3.[2] GAPDH was used as a loading control.[2]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation and downstream anti-tumor effects.
Experimental Workflow for Xenograft Studies
Caption: Workflow of the preclinical xenograft studies for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Small Molecule Inhibitors in In Vitro Cell Culture
Topic: Small Molecule Inhibitors: MI-888 and Menin-MLL Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The "MI-" designation has been applied to distinct classes of small molecule inhibitors with significant therapeutic potential in cancer research. This document provides detailed application notes and protocols for two such series of compounds:
-
This compound , a potent inhibitor of the MDM2-p53 protein-protein interaction.
-
The MI-series of Menin-MLL inhibitors (e.g., MI-2, MI-463, MI-503, MI-3454), which disrupt the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.
Given the potential for ambiguity in the "MI-" nomenclature, this document addresses both inhibitor types to ensure clarity and provide comprehensive guidance for in vitro studies.
Part 1: this compound (MDM2-p53 Interaction Inhibitor)
Mechanism of Action
This compound is a spirooxindole-based small molecule that acts as a potent and selective inhibitor of the MDM2-p53 protein-protein interaction[1][2]. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. This compound binds to the p53-binding pocket of MDM2 with high affinity, preventing the MDM2-p53 interaction[1][3]. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells[1][4]. The cellular activity of this compound is therefore dependent on the presence of wild-type p53[1][5].
Signaling Pathway
Caption: Signaling pathway of this compound, an inhibitor of the MDM2-p53 interaction.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Cell Type | Value | Reference |
| Ki | - | - | 0.44 nM | [1][3] |
| IC50 | HCT-116 (p53+/+) | Colon Carcinoma | 92 nM | [3] |
| IC50 | SJSA-1 | Osteosarcoma | Not specified | [1] |
| IC50 | RS4;11 | Acute Leukemia | Not specified | [1] |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line with wild-type p53.
-
Cell Seeding:
-
Culture cells in appropriate media to ~80% confluency.
-
Trypsinize, count, and assess cell viability (should be >95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the media from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Alternatively, use a luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells following this compound treatment.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
Part 2: Menin-MLL Interaction Inhibitors (e.g., MI-2, MI-463, MI-503, MI-3454)
Mechanism of Action
Menin is a nuclear protein that acts as a critical cofactor for the oncogenic activity of MLL fusion proteins, which are drivers of acute leukemias[6][7][8]. The interaction between menin and the N-terminus of MLL (or MLL fusion proteins) is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to their transcriptional activation and subsequent leukemogenesis[6][9]. The "MI-" series of menin-MLL inhibitors (e.g., MI-2, MI-463, MI-503, MI-3454) are small molecules that bind to menin and disrupt its interaction with MLL[6][7][10]. This leads to the downregulation of MLL target genes, induction of differentiation, and inhibition of proliferation in MLL-rearranged leukemia cells[7][9][11].
Signaling Pathway
Caption: Signaling pathway of Menin-MLL interaction inhibitors.
Quantitative Data
Table 2: In Vitro Activity of Selected Menin-MLL Inhibitors
| Compound | IC50 (Binding Assay) | GI50 (Cell Growth) | Cell Line | Reference |
| MI-2 | 46 nM | ~5 µM | MLL-AF9 transformed BMCs | [7][11] |
| MI-463 | 32 nM | 200-500 nM | MLL leukemia cells | [10] |
| MI-503 | 33 nM | 200-500 nM | MLL leukemia cells | [6][10] |
| MI-1481 | 3.6 nM | 34 nM | MLL-AF9 transformed BMCs | [10] |
| MI-3454 | 0.51 nM | 7-27 nM | MLL leukemia cells | [6][12] |
BMC: Bone Marrow Cells
Experimental Protocols
1. Cell Proliferation Assay for Suspension Cells (e.g., MV4;11)
This protocol is designed to assess the growth inhibitory effects of Menin-MLL inhibitors on leukemia cell lines.
-
Cell Culture:
-
Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in appropriate suspension culture medium.
-
Maintain cells in logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of the Menin-MLL inhibitor in DMSO.
-
Perform serial dilutions in culture medium.
-
Seed cells in a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of media.
-
Add 100 µL of the diluted inhibitor solutions or vehicle control.
-
Incubate for 4-10 days at 37°C and 5% CO2.
-
-
Data Acquisition:
-
At specified time points (e.g., day 4, 7, 10), resuspend the cells and perform a cell count using a hemocytometer or an automated cell counter with trypan blue exclusion to assess viable cell numbers.
-
Alternatively, use a viability reagent suitable for suspension cells (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Determine the GI50 (50% growth inhibition) value.
-
2. Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the expression of MLL target genes following inhibitor treatment.
-
Cell Treatment:
-
Treat MLL-rearranged leukemia cells with the Menin-MLL inhibitor at a concentration around the GI50 value for 24-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Experimental Workflow
Caption: General experimental workflow for in vitro studies with Menin-MLL inhibitors.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a Menin Inhibitor? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
Application Notes and Protocols: Determining the Optimal Concentration of MI-888 for Treating Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound reactivates the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for treating various cancer cell lines, including detailed protocols for key experimental assays.
Mechanism of Action: The MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein. MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. This compound competitively binds to the p53-binding pocket of MDM2, thereby liberating p53 from MDM2's negative regulation. This leads to the stabilization and activation of p53, resulting in the transcription of downstream target genes that control cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Data Presentation: In Vitro Efficacy of this compound
The optimal concentration of this compound is cell line-dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | Wild-Type | 92 | [1] |
| HCT-116 p53-/- | Colon Carcinoma | Null | >10,000 | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 60 | [1] |
| SJSA-1 | Osteosarcoma | Wild-Type | 80 | [1] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate plates at the desired density. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the complete culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤0.1%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
Cell Viability Assay (WST-8 Assay)
The WST-8 assay is a colorimetric assay for the quantification of cell viability and proliferation.
Materials:
-
WST-8 reagent
-
96-well plate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of WST-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating this compound in cancer cell lines.
References
Application Notes and Protocols for MI-888 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction, for in vivo mouse studies. The protocols are based on published preclinical data to ensure accurate and reproducible experimental design.
Introduction
This compound is a highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Its favorable pharmacokinetic profile and significant antitumor activity in preclinical models make it a compound of interest for cancer research.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for the in vivo administration of this compound in mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Vehicle | Tumor Volume at Start of Dosing | Reference |
| SJSA-1 Osteosarcoma | SCID Mice | 10 mg/kg, 30 mg/kg, 100 mg/kg | Oral Gavage | Daily for 14 days | 10% PEG400, 3% Cremophor, 87% PBS | ~100 mm³ | [1] |
| RS4;11 Acute Leukemia | SCID Mice | 100 mg/kg, 200 mg/kg | Oral Gavage | Daily for 3 weeks | 10% PEG400, 3% Cremophor, 87% PBS | ~150 mm³ | [1] |
Note: While published literature describes this compound as having a "superior pharmacokinetic profile," specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life, oral bioavailability) in mice are not publicly available in the reviewed sources.[1][2][3]
Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. In many cancer cells with wild-type p53, MDM2 targets p53 for proteasomal degradation, thus suppressing its function. By binding to MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor growth inhibition.
Caption: MDM2-p53 pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of the vehicle used in the published in vivo studies of this compound.
Materials:
-
This compound compound
-
Polyethylene glycol 400 (PEG400)
-
Cremophor RH 40 (or equivalent polyoxyl 40 hydrogenated castor oil)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg). For a 10 mL final volume of a 10% PEG400, 3% Cremophor, and 87% PBS solution, you will need:
-
PEG400: 1.0 mL
-
Cremophor: 0.3 mL
-
PBS: 8.7 mL
-
-
Dissolve Cremophor: In a sterile conical tube, add the calculated volume of PEG400. To this, add the calculated volume of Cremophor. Vortex thoroughly until the Cremophor is completely dispersed in the PEG400. Gentle warming (to no more than 40°C) may aid in the dissolution of Cremophor.
-
Add PBS: Gradually add the sterile PBS to the PEG400/Cremophor mixture while continuously vortexing. Add the PBS in small aliquots to ensure proper mixing and prevent precipitation.
-
Incorporate this compound: Weigh the required amount of this compound to achieve the desired final concentration in the vehicle. Add the powdered this compound to the prepared vehicle.
-
Ensure Complete Dissolution/Suspension: Vortex the mixture vigorously until the this compound is fully dissolved or a homogenous suspension is formed. If necessary, sonicate the mixture for short intervals to aid in dissolution/suspension.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model, based on the SJSA-1 osteosarcoma model.[1]
Materials:
-
SCID (Severe Combined Immunodeficient) mice (or other appropriate immunocompromised strain)
-
SJSA-1 cancer cells
-
Matrigel
-
Sterile PBS
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Animal scale
-
Prepared this compound formulation and vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture SJSA-1 cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow. Measure the tumor dimensions (length and width) with calipers three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.
-
-
Randomization and Treatment Initiation:
-
Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (e.g., n=8 mice per group).
-
Groups may include:
-
Vehicle control
-
This compound at 10 mg/kg
-
This compound at 30 mg/kg
-
This compound at 100 mg/kg
-
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control daily via oral gavage for 14 consecutive days.
-
The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and mouse body weights three times per week throughout the study.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point after the last dose.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53, p21, and MDM2 levels).
-
Analyze the tumor growth inhibition and changes in body weight between the different treatment groups.
-
Caption: Workflow for an in vivo efficacy study.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-888 solubility in different laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-888 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] With a Ki value of 0.44 nM, this compound effectively disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1][2] This disruption leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor regression in cancer cells harboring wild-type p53.[2][3] These application notes provide essential information regarding the solubility of this compound in various laboratory solvents and protocols for its handling and use in research settings.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₈H₃₃Cl₂FN₃O₃ |
| Molecular Weight | 548.49 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term storage. |
Signaling Pathway of this compound
This compound targets the MDM2-p53 signaling pathway, a critical regulator of cell growth and division. In many cancers with wild-type p53, the protein is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the accumulation and activation of p53, resulting in the transcription of p53 target genes, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.
Caption: MDM2-p53 pathway and this compound inhibition.
Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Sparingly Soluble | May require heating and/or sonication to achieve dissolution. |
| Methanol | Sparingly Soluble | Used during the synthesis and purification process. |
| Water | Insoluble | This compound is a lipophilic molecule with poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for direct dissolution. Requires a co-solvent. |
Note: "Soluble" indicates that clear solutions can be prepared at concentrations typically used for in vitro studies (e.g., ≥10 mM). "Sparingly Soluble" suggests that lower concentrations may be achievable, potentially with assistance. "Insoluble" signifies that the compound does not dissolve to a practical extent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 548.49 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 548.49 g/mol * 1000 mg/g = 5.48 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.48 mg of this compound powder into the tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
Conclusion
This compound is a valuable research tool for investigating the MDM2-p53 pathway and its role in cancer. Proper handling and dissolution are crucial for obtaining reliable and reproducible experimental results. While this compound exhibits poor aqueous solubility, it is readily soluble in DMSO, which is the recommended solvent for preparing stock solutions for in vitro applications. For in vivo studies, specialized formulation vehicles are necessary. Researchers should always refer to the specific product datasheet for the most accurate and up-to-date information.
References
Application Notes and Protocols for Utilizing MI-888 in Western Blot Analysis of p53 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of stress signals, including DNA damage, oncogenic activation, and hypoxia.[1] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and suppressing tumor formation.[1] In many cancers where p53 is not mutated, its function is often abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[2][3] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thus keeping its levels low in unstressed cells.[1][4]
MI-888 is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[2][5] By binding to the p53-binding pocket of MDM2 with high affinity, this compound effectively disrupts the MDM2-p53 interaction.[2] This disruption prevents the MDM2-mediated degradation of p53, leading to the stabilization and accumulation of p53 protein in the nucleus.[4] The elevated levels of active p53 then lead to the transcriptional activation of its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[6]
These application notes provide a detailed protocol for utilizing this compound to induce p53 activation in cancer cell lines and to analyze this activation and its downstream consequences using Western blot analysis.
Mechanism of Action of this compound
The mechanism by which this compound activates the p53 pathway is a well-defined example of targeted cancer therapy. In cancer cells with wild-type p53 that overexpress MDM2, the p53 tumor suppressor function is inhibited. This compound, by competitively binding to MDM2, liberates p53 from this negative regulation, leading to a rapid accumulation of functional p53 protein. This restored p53 activity triggers downstream signaling cascades that can selectively induce apoptosis in tumor cells.
Data Presentation: Quantitative Analysis of p53 Pathway Activation by this compound
The following tables summarize the expected quantitative results from Western blot analysis of SJSA-1 osteosarcoma cells treated with varying concentrations of this compound for 24 hours. Data is presented as a fold change in protein expression relative to a vehicle-treated control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Dose-Dependent Accumulation of p53 and its Target Gene Products
| This compound Concentration (nM) | p53 Fold Change | MDM2 Fold Change | p21 Fold Change |
| 0 (DMSO Control) | 1.0 | 1.0 | 1.0 |
| 30 | 3.5 ± 0.5 | 2.8 ± 0.4 | 4.2 ± 0.6 |
| 100 | 8.2 ± 1.1 | 6.5 ± 0.9 | 9.8 ± 1.3 |
| 300 | 15.6 ± 2.2 | 12.1 ± 1.7 | 18.5 ± 2.5 |
Table 2: Induction of Apoptotic Markers by this compound
| This compound Concentration (nM) | Full-Length PARP (Relative to Control) | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| 0 (DMSO Control) | 1.0 | 1.0 | 1.0 |
| 30 | 0.85 ± 0.07 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| 100 | 0.52 ± 0.06 | 5.8 ± 0.8 | 5.2 ± 0.7 |
| 300 | 0.21 ± 0.04 | 12.3 ± 1.9 | 11.5 ± 1.6 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: SJSA-1 (osteosarcoma) and RS4;11 (acute lymphoblastic leukemia) are recommended as positive control cell lines as they express wild-type p53 and are sensitive to MDM2 inhibitors.[3] A p53-null cell line, such as HCT-116 p53-/-, can be used as a negative control.[2]
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 30 nM, 100 nM, 300 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol for p53 Activation
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-20% gradient or 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
p53
-
MDM2
-
p21
-
PARP (to detect both full-length and cleaved forms)
-
Cleaved Caspase-3
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Troubleshooting and Considerations
-
Low or No Signal:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer of proteins to the membrane was efficient (check with Ponceau S staining).
-
-
High Background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary and secondary antibodies.
-
-
This compound Activity:
-
Ensure the this compound is properly dissolved and stored to maintain its activity.
-
Confirm that the cell line used expresses wild-type p53.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to study the activation of the p53 pathway and its downstream effects in a quantitative and reproducible manner.
References
- 1. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique induction of p21WAF1/CIP1expression by vinorelbine in androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MI-888 and its Successor SAR405838 (MI-77301) in Combination with Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers where p53 is not mutated, its function is often abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] Small-molecule inhibitors that disrupt the MDM2-p53 interaction are a promising therapeutic strategy to reactivate p53 and induce tumor cell death.
MI-888 is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction with a high binding affinity (Ki = 0.44 nM).[3][4] Optimization of this compound led to the development of SAR405838 (also known as MI-77301), a structurally related compound with an improved pharmacokinetic profile and enhanced in vivo efficacy that has advanced into clinical trials.[5][6] SAR405838 binds to MDM2 with a Ki of 0.88 nM and has demonstrated potent, p53-dependent antitumor activity in various preclinical cancer models.[7][8]
This document provides detailed application notes and experimental protocols for investigating the synergistic potential of the MDM2 inhibitor SAR405838, a successor to this compound, in combination with other anticancer agents, including conventional chemotherapy and targeted therapies.
Mechanism of Action: Reactivating the p53 Pathway
MDM2 inhibitors like this compound and SAR405838 function by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins. This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[5][7]
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound/SAR405838.
Combination Therapy Rationale
While potent as single agents, combining MDM2 inhibitors with other anticancer drugs can offer synergistic effects, overcome resistance, and broaden their therapeutic application.
-
With Conventional Chemotherapy (e.g., Doxorubicin, Cytarabine): Chemotherapeutic agents that induce DNA damage can further activate the p53 pathway. Combining them with an MDM2 inhibitor can amplify this p53-mediated apoptotic signal, potentially leading to enhanced tumor cell killing.[9]
-
With BCL-2 Inhibitors (e.g., Venetoclax): Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins like BCL-2. While MDM2 inhibition activates the pro-apoptotic arm of the p53 pathway, co-inhibition of BCL-2 can block a key survival mechanism, leading to profound synergistic apoptosis.[3][10]
Quantitative Data Summary
The following tables summarize preclinical data for MDM2 inhibitors in combination with other anticancer agents. As specific combination data for this compound is limited, data for its successor, SAR405838, and other clinically relevant MDM2 inhibitors like idasanutlin are presented.
Table 1: In Vitro Efficacy of SAR405838 in Combination with Doxorubicin in Neuroblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Effect | Reference |
| IMR-32 | SAR405838 | ~0.2 | - | [9] |
| Doxorubicin | ~0.05 | - | [9] | |
| SAR405838 + Doxorubicin | Not Reported | Enhanced Apoptosis | [9] | |
| SH-SY5Y | SAR405838 | ~0.3 | - | [9] |
| Doxorubicin | ~0.1 | - | [9] | |
| SAR405838 + Doxorubicin | Not Reported | Enhanced Apoptosis | [9] |
Table 2: Clinical Efficacy of Idasanutlin (MDM2 Inhibitor) in Combination with Venetoclax (BCL-2 Inhibitor) in Relapsed/Refractory AML
| Patient Population | Treatment | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| R/R AML (n=39) | Idasanutlin + Venetoclax | 35.9% | Not Reported | [3] |
Table 3: Clinical Efficacy of Idasanutlin (MDM2 Inhibitor) in Combination with Cytarabine in Relapsed/Refractory AML
| Patient Population | Treatment | Overall Survival (OS) | Complete Remission (CR) Rate | Reference |
| R/R AML (TP53-WT) | Idasanutlin + Cytarabine | Not significantly improved vs. placebo | 20.3% | [11] |
| Placebo + Cytarabine | - | 17.1% | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of SAR405838 with other anticancer agents.
Caption: General experimental workflow for evaluating combination therapies.
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of SAR405838 and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines with wild-type p53 (e.g., SJSA-1, RS4;11, AML cell lines)
-
Cell culture medium and supplements
-
SAR405838 and combination agent (e.g., Doxorubicin, Venetoclax, Cytarabine)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of SAR405838 and the combination agent.
-
Single Agent Treatment: Treat cells with increasing concentrations of each drug alone to determine the IC50 value.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone using a non-linear regression model.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blotting for p53 Pathway Activation
Objective: To assess the effect of SAR405838, alone and in combination, on the protein levels of p53 and its downstream targets.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p53, MDM2, p21, PUMA, cleaved PARP, Actin or Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Protocol 3: In Vivo Xenograft Model of Combination Therapy
Objective: To evaluate the in vivo efficacy of SAR405838 in combination with another anticancer agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells for injection
-
Matrigel
-
SAR405838 and combination agent formulated for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, SAR405838 alone, combination agent alone, SAR405838 + combination agent).
-
Treatment Administration: Administer the treatments according to the predetermined schedule and dosage.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Conclusion
This compound and its clinically advanced successor, SAR405838, are potent MDM2 inhibitors that hold significant promise for cancer therapy, particularly in tumors with wild-type p53. The preclinical and clinical data suggest that their efficacy can be further enhanced through rational combination with other anticancer agents. The protocols outlined in these application notes provide a framework for researchers to investigate and validate these combination strategies, with the ultimate goal of developing more effective treatments for cancer patients.
References
- 1. Cell viability assay for drug synergy [bio-protocol.org]
- 2. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist [scholarworks.indianapolis.iu.edu]
- 5. ashpublications.org [ashpublications.org]
- 6. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
cell viability assay protocol with MI-888
Application Note: MI-888
Introduction
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] In many human cancers, the tumor suppressor protein p53 is inactivated by overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its function. This compound is designed to fit into the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1] This blockade prevents the degradation of p53, leading to its accumulation and the subsequent activation of downstream pathways responsible for cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[4] The development of compounds like this compound represents a promising therapeutic strategy for treating cancers with a wild-type p53 status.[2]
Mechanism of Action: Restoring p53 Function
The efficacy of this compound is contingent on the p53 status of the cancer cells.[4] In cells with functional, wild-type p53, the inhibition of the MDM2-p53 interaction by this compound leads to a robust anti-tumor response. By preventing p53 ubiquitination and degradation, this compound effectively restores the tumor-suppressive functions of p53, inducing apoptosis and inhibiting cancer cell proliferation.
Protocol: Cell Viability Assay Using WST-8
This protocol details the steps to determine the cytotoxic effects and the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines. The WST-8 assay, a colorimetric assay for the quantification of cell viability and proliferation, is utilized.[4]
I. Materials and Reagents
-
Compound: this compound
-
Cell Lines:
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
WST-8 reagent (e.g., CCK-8)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Microplate reader (absorbance at 450 nm)
-
Inverted microscope
-
Cell counter or hemocytometer
-
II. Experimental Workflow
The overall workflow involves preparing the cells, treating them with a range of this compound concentrations, measuring viability with WST-8, and analyzing the data to determine the IC₅₀ value.
III. Step-by-Step Procedure
A. Cell Seeding
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 3-4 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 3,000-4,000 cells/well).[4]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
B. Compound Preparation and Cell Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.01 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
C. Cell Viability Measurement (WST-8 Assay)
-
After the incubation period, add 10 µL of WST-8 reagent directly to each well.[5]
-
Gently mix the plate to ensure even distribution of the reagent.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Measure the absorbance at 450 nm using a microplate reader.
D. Data Analysis
-
Subtract the average absorbance of the medium-only (background) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC₅₀ value.
Data Presentation
Quantitative data from the cell viability assay should be summarized in a table for clear comparison of this compound's potency across different cell lines.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Incubation Time (h) | IC₅₀ (µM)[4] |
| SJSA-1 | Osteosarcoma | Wild-Type | 72 | ~0.24 |
| RS4;11 | Acute Leukemia | Wild-Type | 72 | ~0.12 |
| HCT-116 p53-/- | Colon Carcinoma | Null | 72 | > 10 (Expected) |
Note: The IC₅₀ values presented are representative and based on published data for similar spirooxindole-based MDM2 inhibitors.[4] Actual values may vary depending on specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: MI-888 for Studying the MDM2-p53 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tumor suppressor protein p53 is a critical transcription factor that regulates cellular processes such as cell cycle arrest, apoptosis, and DNA repair to maintain genomic stability.[1][2] In approximately half of all human cancers, the gene encoding p53, TP53, is mutated or deleted.[1] In many other cancers, p53 retains its wild-type status but is functionally inactivated by its primary endogenous inhibitor, the Murine Double Minute 2 (MDM2) oncoprotein.[1][3] MDM2 binds directly to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[4][5] The amplification of the MDM2 gene is a common event in certain cancers, leading to p53 inactivation.[3]
Disrupting the MDM2-p53 protein-protein interaction (PPI) with small-molecule inhibitors is a promising therapeutic strategy to reactivate p53 function in wild-type p53 cancers.[1][6] MI-888 is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction belonging to the spirooxindole class.[1][7] It has been shown to effectively activate p53, leading to complete and durable tumor regression in preclinical xenograft models of human cancer.[1][6] These notes provide detailed protocols for utilizing this compound as a tool to study the MDM2-p53 interaction and its downstream consequences.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Recombinant Human MDM2 | 0.44 nM | Fluorescence Polarization | [1][6][8] |
| Cell Growth Inhibition (IC50) | SJSA-1 (Osteosarcoma, MDM2-amplified, p53-WT) | 0.08 µM (80 nM) | WST-8 Assay | [1] |
| RS4;11 (Acute Leukemia, p53-WT) | 0.06 µM (60 nM) | WST-8 Assay | [1][8] | |
| HCT-116 p53+/+ (Colon Carcinoma, p53-WT) | 0.092 µM (92 nM) | WST-8 Assay | [1][3] | |
| HCT-116 p53-/- (Colon Carcinoma, p53-null) | >10 µM | WST-8 Assay | [1][3] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment Schedule | Dose | Outcome | Reference |
| SJSA-1 (Osteosarcoma) | 100 mg/kg, Oral Gavage, Daily for 2 weeks | 100 mg/kg | Rapid and complete tumor regression | [1][3] |
| RS4;11 (Acute Leukemia) | 100 mg/kg, Oral Gavage, Daily for 3 weeks | 100 mg/kg | Rapid and complete tumor regression | [1] |
| 200 mg/kg, Oral Gavage, Daily for 3 weeks | 200 mg/kg | Rapid and complete tumor regression | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein. This prevents MDM2 from binding to and targeting p53 for degradation. The resulting stabilization and accumulation of p53 allows it to transcriptionally activate its target genes, such as CDKN1A (p21) and PUMA, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][9]
Experimental Protocols
Protocol 1: Cell Viability / Growth Inhibition Assay
This protocol determines the concentration of this compound required to inhibit the growth of cancer cell lines (IC50). The WST-8 assay, a colorimetric assay for cell viability, is used here as described in the primary literature for this compound.[1]
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d1qqpq691nnx2x.cloudfront.net [d1qqpq691nnx2x.cloudfront.net]
- 5. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with MI-888
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the potent and selective MDM2 inhibitor, MI-888. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of the MDM2-p53 interaction with a high binding affinity (Ki = 0.44 nM).[1] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated by the oncoprotein MDM2. This compound works by binding to MDM2, which prevents it from targeting p53 for degradation. This leads to the reactivation of p53's tumor-suppressing functions, including cell cycle arrest and apoptosis.
Q2: What is the importance of p53 status when using this compound?
A2: The efficacy of this compound is highly dependent on the p53 status of the cancer cells.[2][3] Cell lines with wild-type p53 are generally sensitive to this compound, as the drug's mechanism relies on the reactivation of functional p53.[2][3] In contrast, cells with mutated or deleted p53 are typically resistant to this compound's effects.[3] Therefore, it is crucial to verify the p53 status of your cell lines before initiating experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. To avoid solubility issues in your final working solution, ensure the final DMSO concentration is low (typically ≤ 0.1%). Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. It is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the expected outcomes of this compound treatment in sensitive cell lines?
A4: In sensitive, p53 wild-type cancer cell lines, treatment with this compound is expected to induce a dose-dependent decrease in cell viability and proliferation. This is often accompanied by an increase in the expression of p53 and its downstream targets, such as p21. Phenotypically, you may observe cell cycle arrest and apoptosis.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design and execution. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected IC50 values or lack of efficacy in p53 wild-type cells.
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic and does not cause precipitation (typically ≤ 0.1%). Visually inspect the media for any signs of precipitation after adding the compound. |
| Incorrect p53 Status of Cell Line | Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database. p53 function can be compromised even in cell lines reported as wild-type. |
| Cell Seeding Density | Optimize cell seeding density for your specific cell line and assay duration. High cell density can sometimes mask the cytotoxic effects of a compound. |
| Assay Duration | The effects of this compound may be time-dependent. Consider extending the incubation time to allow for the induction of apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
| Presence of Serum in Culture Media | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you suspect this is an issue, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Recommendation |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stock. When preparing serial dilutions, ensure thorough mixing at each step. |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO₂ levels in your incubator. Variations in these conditions can affect cell growth and drug response. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of your desired final concentrations of this compound by serially diluting the DMSO stock in a complete culture medium.
-
Treatment: Remove the existing media from the cells and add the 2X this compound dilutions. Also include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and p21 Induction
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizing Pathways and Workflows
Caption: The signaling pathway of this compound, leading to p53 activation.
References
- 1. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Menin-MLL Inhibition in Cancer Cells
Aimed at: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Menin-MLL inhibitors.
Disclaimer: The compound "MI-888" is associated with an inhibitor of the MDM2-p53 interaction. However, the context of overcoming resistance in cancer cells, particularly in leukemia, strongly points towards the class of Menin-Mixed Lineage Leukemia (MLL) inhibitors. This guide will focus on overcoming resistance to Menin-MLL inhibitors, a prominent area of current research and clinical investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Menin-MLL inhibitors?
A1: Menin-MLL inhibitors are a class of targeted therapies that disrupt the protein-protein interaction (PPI) between menin and the MLL1 (KMT2A) protein.[1][2][3] In certain types of acute leukemia, such as those with KMT2A gene rearrangements or NPM1 mutations, the MLL1 fusion protein requires menin to bind to chromatin and drive the expression of oncogenic genes like HOXA9 and MEIS1.[4][5] By blocking this interaction, these inhibitors displace the MLL-menin complex from chromatin, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis of the leukemic cells.[1][6]
Q2: What are the major known mechanisms of acquired resistance to Menin-MLL inhibitors?
A2: There are two primary categories of acquired resistance to Menin-MLL inhibitors:
-
On-target mutations in the MEN1 gene: This is the most commonly reported mechanism. Specific point mutations arise in the MEN1 gene, which encodes the menin protein.[1][4][7][8] These mutations typically occur at the drug-binding interface, altering the pocket where the inhibitor binds.[1][9] This reduces the inhibitor's binding affinity without significantly affecting the natural interaction with MLL1, thus rendering the drug ineffective.[1][7][8]
-
Non-genetic resistance: Cancer cells can also develop resistance without any mutations in the MEN1 gene.[9][10][11] This often involves transcriptional reprogramming, where the cells adapt their signaling pathways to become independent of the MLL1-menin interaction for survival and proliferation.[1][11] Mechanisms can include the aberrant activation of other oncogenic pathways, such as the MYC pathway, or changes in the epigenetic landscape involving complexes like PRC1.1.[12][13]
Q3: Are there next-generation Menin-MLL inhibitors designed to overcome resistance?
A3: Yes, several next-generation inhibitors are in development with modified chemical structures that may overcome resistance mediated by specific MEN1 mutations. For instance, bleximenib (JNJ-75276617) has shown preclinical activity against cell lines with known revumenib-resistant MEN1 mutations due to a different binding mode.[14][15][16] Similarly, ziftomenib has been shown to retain activity against the T349M MEN1 mutation, a common resistance mutation to other menin inhibitors.[17]
Q4: What are the most promising combination strategies to combat resistance?
A4: Combining Menin-MLL inhibitors with other targeted agents is a key strategy to overcome or prevent resistance.[9][10] Promising combinations currently under investigation include:
-
With BCL-2 inhibitors (e.g., venetoclax): This combination has shown synergistic effects in preclinical models and early clinical trials.[14][15]
-
With FLT3 inhibitors: For leukemias harboring both KMT2A rearrangements and FLT3 mutations.[9][10]
-
With hypomethylating agents (e.g., azacitidine): Often used in combination with venetoclax and a menin inhibitor.[15][18]
-
With standard chemotherapy: To diversify the selective pressure on leukemia cells.[9][10]
Troubleshooting Guides
Problem 1: Decreased sensitivity to a Menin-MLL inhibitor in a previously sensitive cell line.
| Question | Possible Cause | Troubleshooting Steps |
| My leukemia cell line (e.g., MV4;11, MOLM-13) is showing a reduced response to my Menin-MLL inhibitor (e.g., revumenib) after several passages. | 1. Development of MEN1 mutations: The most likely cause is the selection of a sub-population of cells with acquired mutations in the MEN1 gene that prevent inhibitor binding.[1][4] | 1. Sequence the MEN1 gene: Perform Sanger or next-generation sequencing of the MEN1 coding region in the resistant cell line and compare it to the parental line. Pay close attention to codons for amino acid residues M327, G331, and T349.[1] 2. Test a next-generation inhibitor: If a resistance mutation is confirmed, test an inhibitor with a different binding mode, such as bleximenib, which may retain activity.[16] 3. Establish a dose-response curve: Compare the IC50 value of the resistant line to the parental line to quantify the degree of resistance.[1][12] |
| 2. Non-genetic adaptation: The cells may have undergone transcriptional reprogramming, becoming less dependent on the Menin-MLL interaction.[11] | 1. Perform RNA-sequencing: Compare the gene expression profiles of the resistant and parental cell lines (both with and without treatment) to identify upregulated survival pathways (e.g., MYC activation).[12] 2. Test combination therapies: Based on the RNA-seq data, test the Menin-MLL inhibitor in combination with an inhibitor targeting the identified escape pathway (e.g., a BCL-2 inhibitor like venetoclax).[14] | |
| 3. Compound instability or inactivity: The inhibitor may have degraded or there may be an issue with the stock solution. | 1. Prepare a fresh stock solution of the inhibitor and repeat the cell viability assay. 2. Verify compound identity and purity using analytical methods like LC-MS if possible. |
Problem 2: Difficulty in generating a Menin-MLL inhibitor-resistant cell line.
| Question | Possible Cause | Troubleshooting Steps |
| I am trying to generate a resistant cell line by continuous exposure to a Menin-MLL inhibitor, but the cells are not surviving. | 1. Initial drug concentration is too high: A high starting concentration can lead to widespread cell death before resistance mechanisms can develop. | 1. Start with a low concentration: Begin the exposure with a concentration around the IC20-IC30 of the parental cell line. 2. Gradual dose escalation: Slowly increase the drug concentration in a stepwise manner (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily at the current concentration.[19] |
| 2. Insufficient time for adaptation: Resistance development is a gradual process that can take several weeks to months.[19] | 1. Be patient: Maintain the cells at each concentration for multiple passages to allow for the selection and expansion of resistant clones. 2. Monitor cell viability and morphology: Regularly check the cells and only increase the drug concentration when the culture appears healthy and is growing exponentially. | |
| 3. Heterogeneity of the parental cell line: The parental cell line may have low intrinsic heterogeneity, making the emergence of resistant clones less likely. | 1. Try a different cell line: Some cell lines may be more prone to developing resistance than others. 2. Consider mutagenesis: If feasible, you can try to induce mutations using a low dose of a mutagen to increase genetic diversity before starting the selection process, though this can complicate the interpretation of results. |
Data Presentation: Inhibitor Sensitivity in Wild-Type vs. MEN1-Mutant Cells
Table 1: IC50 Values of Menin-MLL Inhibitors Against Wild-Type and MEN1-Mutant Leukemia Cell Lines.
| Cell Line | MEN1 Status | Inhibitor | IC50 (nM) | Fold Change in IC50 | Reference |
| MV4;11 | Wild-Type | Revumenib | ~5-10 | - | [1] |
| MV4;11 | M327I (heterozygous) | Revumenib | ~160 | ~16x | [1] |
| MV4;11 | M327I (homozygous) | Revumenib | >1000 | >100x | [1] |
| SEM | Wild-Type | Revumenib | ~45.5 | - | [12] |
| SEM-R1 | M322T | Revumenib | ~450 | ~10x | [12] |
| MOLM-13 | Wild-Type | Ziftomenib | <25 | - | [14] |
| MV4;11 | Wild-Type | Ziftomenib | <25 | - | [14] |
| OCI-AML3 | Wild-Type | Ziftomenib | <25 | - | [14] |
Table 2: Clinical Trial Data for Menin-MLL Inhibitor Combination Therapy.
| Trial | Inhibitor Combination | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Reference |
| BEAT AML (NCT03013998) | Revumenib + Azacitidine + Venetoclax | Newly Diagnosed AML | 96% | Not specified | [18] |
| NCT05453903 | Bleximenib + "7+3" Chemotherapy | Newly Diagnosed NPM1m/KMT2Ar AML | 95% | 81% | [8] |
Experimental Protocols
Protocol 1: Generation of Menin-MLL Inhibitor-Resistant Cell Lines
This protocol is adapted from general methods for generating drug-resistant cell lines and should be optimized for your specific cell line and inhibitor.[19]
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental leukemia cells (e.g., MV4;11, MOLM-13) at a density of 1 x 10^5 cells/mL.
-
Treat with a serial dilution of the Menin-MLL inhibitor for 72-96 hours.
-
Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiate Continuous Drug Exposure:
-
Culture the parental cells in the presence of the Menin-MLL inhibitor at a starting concentration equal to the IC20-IC30.
-
Maintain the cells in culture, changing the media with fresh inhibitor every 2-3 days.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
-
Stepwise Dose Escalation:
-
Once the cell population has recovered and is proliferating at a steady rate (this may take several weeks), increase the inhibitor concentration by 1.5 to 2-fold.
-
Repeat the process of allowing the cells to adapt and recover before the next dose escalation.
-
If the majority of cells die after a dose increase, reduce the fold-increase in the next attempt (e.g., 1.2-fold).
-
-
Confirmation of Resistance:
-
After several months of continuous culture and multiple dose escalations, the resistant cell line should be able to proliferate in a significantly higher concentration of the inhibitor compared to the parental line.
-
Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
-
-
Characterization and Maintenance:
-
Sequence the MEN1 gene to check for resistance mutations.
-
Perform RNA-sequencing or other molecular analyses to investigate non-genetic resistance mechanisms.
-
To maintain the resistant phenotype, continuously culture the cells in the presence of the inhibitor at a concentration that was tolerated.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This protocol provides a general framework for a competitive FP binding assay to screen for inhibitors of the Menin-MLL interaction.
-
Reagents and Materials:
-
Purified, full-length menin protein.
-
A fluorescently labeled peptide derived from MLL (e.g., FAM-labeled MLL peptide).
-
Assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO).
-
Menin-MLL inhibitor compounds for testing.
-
A microplate reader capable of measuring fluorescence polarization.
-
Black, non-binding surface 96- or 384-well plates.
-
-
Assay Development - Saturation Binding:
-
To determine the dissociation constant (Kd) of the fluorescent peptide for menin, perform a saturation binding experiment.
-
Keep the concentration of the fluorescent peptide constant (e.g., 2 nM) and titrate in increasing concentrations of the menin protein.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
Plot the mP values against the menin concentration and fit the data to a sigmoidal curve to determine the Kd.
-
-
Competitive Binding Assay:
-
The concentrations of menin and the fluorescent peptide should be chosen based on the saturation binding experiment (typically, the menin concentration that gives ~75% of the maximal polarization signal).
-
Prepare a serial dilution of the inhibitor compound.
-
In each well of the microplate, add the menin protein, the fluorescent peptide, and the inhibitor at various concentrations.
-
Include control wells:
-
Maximum polarization: Menin + fluorescent peptide (no inhibitor).
-
Minimum polarization: Fluorescent peptide only (no menin or inhibitor).
-
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of resistance to Menin-MLL inhibition.
Experimental Workflow: Identifying Resistance Mechanisms
Caption: Workflow for investigating Menin-MLL inhibitor resistance.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuraoncology.com [kuraoncology.com]
- 3. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. kuraoncology.com [kuraoncology.com]
- 14. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Menin inhibitors in AML: combinations, resistance, and future directions | VJHemOnc [vjhemonc.com]
- 16. ashpublications.org [ashpublications.org]
- 17. ethanomics.wordpress.com [ethanomics.wordpress.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of MI-888
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo stability of the potent MDM2 inhibitor, MI-888.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability a concern?
A1: this compound is a highly potent, orally active small-molecule inhibitor of the MDM2-p53 protein-protein interaction (Kᵢ = 0.44 nM).[1][2] It was developed to improve upon earlier compounds that required high oral doses and did not achieve complete tumor regression in preclinical models. While this compound has a superior pharmacokinetic profile compared to its predecessors, optimizing its stability in vivo is crucial for maximizing therapeutic efficacy and minimizing potential off-target effects.[1]
Q2: What are the known metabolic liabilities of the this compound scaffold?
A2: Metabolic studies of a precursor to this compound, compound 2 , revealed that the primary metabolic "soft spots" were located in the 1,2-diol side chain.[1] This suggests that this region of the molecule is susceptible to enzymatic degradation in the liver. To enhance metabolic stability, this compound was designed with a conformationally constrained side chain, which reduces the number of rotatable bonds and shields the hydroxyl group from metabolic enzymes.[1]
Q3: What general strategies can be employed to improve the in vivo stability of small molecules like this compound?
A3: Several medicinal chemistry strategies can be used to enhance the in vivo stability of small molecules:
-
Structural Modifications: As was done with this compound, modifying metabolically labile sites is a primary approach. This can include blocking metabolic hotspots or altering the molecule's conformation.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically susceptible positions can strengthen the chemical bond and slow down metabolism.
-
Prodrugs: A prodrug approach involves chemically modifying the molecule to improve its pharmacokinetic properties. The modification is later cleaved in vivo to release the active drug.
-
Formulation Strategies: Advanced formulation techniques, such as nanoformulations or lipid-based delivery systems, can protect the drug from premature degradation and improve its bioavailability.
Troubleshooting Guides
Issue 1: High inter-individual variability in pharmacokinetic parameters (AUC, Cmax) is observed in animal studies.
-
Possible Cause: Differences in metabolic enzyme activity between individual animals.
-
Troubleshooting Steps:
-
Genotyping: If possible, genotype the animals for common polymorphisms in drug-metabolizing enzymes.
-
Larger Group Sizes: Increase the number of animals per group to improve statistical power and identify outliers.
-
Use of Inbred Strains: Employ inbred animal strains to reduce genetic variability.
-
Pre-treatment with Enzyme Inducers/Inhibitors: In exploratory studies, pre-treating animals with known inducers or inhibitors of cytochrome P450 enzymes can help identify the primary metabolic pathways.
-
Issue 2: In vitro potency does not translate to in vivo efficacy.
-
Possible Cause: Poor bioavailability due to low absorption or rapid first-pass metabolism.
-
Troubleshooting Steps:
-
Assess Bioavailability: If not already determined, perform a pharmacokinetic study to calculate the oral bioavailability of this compound in the animal model being used.
-
Route of Administration Comparison: Compare the efficacy of this compound administered orally versus intravenously to distinguish between poor absorption and rapid clearance.
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption.
-
Issue 3: Unexpected toxicity is observed at therapeutic doses.
-
Possible Cause: Formation of a toxic metabolite.
-
Troubleshooting Steps:
-
Metabolite Identification: Conduct a metabolite identification study to characterize the metabolic profile of this compound in the species exhibiting toxicity.
-
Assess Metabolite Activity: Synthesize and test the identified metabolites for both on-target (MDM2 inhibition) and off-target activity, as well as general cytotoxicity.
-
Structural Modification: If a toxic metabolite is identified, consider structural modifications to this compound that block the metabolic pathway leading to its formation.
-
Data Presentation
Table 1: Comparison of In Vitro Potency and Microsomal Stability of this compound and Precursor Compound 2
| Compound | MDM2 Binding Affinity (Kᵢ, nM) | Human Liver Microsome Stability (t½, min) | Mouse Liver Microsome Stability (t½, min) |
| 2 | 0.88 | 29 | 19 |
| This compound (9) | 0.44 | >120 | >120 |
Data extracted from Zhao Y, et al. J Med Chem. 2013.
Table 2: Oral Pharmacokinetic Parameters of this compound and Precursor Compound 2 in Rats
| Compound | Dose (mg/kg) | Cₘₐₓ (µg/L) | Tₘₐₓ (h) | AUC₀₋ₜ (µg·h/L) | t½ (h) |
| 2 | 50 | 1200 | 4 | 14000 | 4.3 |
| This compound (9) | 50 | 3200 | 6 | 48000 | 6.8 |
Data extracted from Zhao Y, et al. J Med Chem. 2013.
Experimental Protocols
Liver Microsome Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Methodology:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species of interest).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Plasma Stability Assay
Objective: To evaluate the stability of a test compound in plasma.
Methodology:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Plasma (human or other species of interest), anticoagulated with heparin or EDTA.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma (final concentration typically 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Points:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
-
Quenching:
-
Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: Putative metabolic pathway of this compound's precursor.
Caption: Workflow for assessing the in vivo stability of this compound.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
Technical Support Center: MI-888 Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2][3] Its primary mechanism of action is to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][2] MDM2 is a key negative regulator of p53, targeting it for degradation. By inhibiting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][4]
Q2: In which type of cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is critically dependent on the p53 status of the cancer cells. It is most effective in cell lines that harbor wild-type (WT) p53.[1] In cancer cells with mutated or deleted p53, this compound is expected to have significantly lower or no activity, as its mechanism of action relies on the activation of functional p53.[1] Therefore, it is crucial to verify the p53 status of your cell lines before initiating experiments.
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a good starting point for in vitro cell-based assays is in the nanomolar to low micromolar range. For example, the IC50 values for cell growth inhibition have been reported to be in the range of 92 nM to 240 nM in sensitive cell lines like HCT-116 (p53+/+) and SJSA-1, respectively.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the stability of the compound. Store the stock solutions at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: Low or no observed activity of this compound in a p53 wild-type cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect p53 Status | Confirm the p53 status of your cell line using methods like sequencing or a functional p53 activation assay (e.g., treating with a DNA damaging agent and observing p21 induction).[5][6] |
| Compound Insolubility | Ensure this compound is fully dissolved in the working solution. Visually inspect for any precipitation. Consider preparing fresh dilutions from the DMSO stock for each experiment. Some small molecule inhibitors can have limited solubility in aqueous media.[7] |
| Compound Degradation | Avoid multiple freeze-thaw cycles of the stock solution. Use freshly prepared working solutions. Check the stability of this compound in your specific cell culture medium over the duration of the experiment, as some media components can affect compound stability.[8] |
| Suboptimal Assay Conditions | Optimize cell seeding density, as both too low and too high densities can affect results.[9][10][11] Ensure the assay duration is sufficient for this compound to induce a measurable effect. |
| Cell Line Resistance | Some p53 wild-type cell lines may have intrinsic or acquired resistance mechanisms to MDM2 inhibitors.[12] Consider testing other sensitive cell lines as a positive control. |
Issue 2: High background or inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells. |
| Cell Health and Viability | Use healthy, actively dividing cells for your experiments. Avoid using cells that are over-confluent or have been in culture for too many passages.[9] |
| Assay Variability | Ensure proper mixing of reagents and uniform cell seeding. Use appropriate controls, including untreated and vehicle-treated cells. |
| Off-Target Effects | While this compound is a selective MDM2 inhibitor, off-target effects are a possibility with any small molecule.[13][14] Consider using a negative control compound with a similar structure but no activity against MDM2, if available. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | +/+ | 92 | [1] |
| HCT-116 | Colon Carcinoma | -/- | >10,000 | [1] |
| SJSA-1 | Osteosarcoma | Wild-Type | 240 | [1] |
| RS4;11 | Acute Leukemia | Wild-Type | 120 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Assay: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p53 Activation
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to assess the levels of p53 and its downstream target p21.
Mandatory Visualization
Caption: this compound signaling pathway in p53 wild-type cancer cells.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Logical workflow for troubleshooting low this compound activity.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. p53 functional assays: detecting p53 mutations in both the germline and in sporadic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
Technical Support Center: Ensuring Reproducibility in MI-888 Studies
Compound of Interest: MI-888, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.
Disclaimer & Data Validity: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. All data presented are illustrative and intended to guide experimental design and troubleshooting. Researchers should validate all protocols and findings within their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, orally active, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, with a Ki of 0.44 nM.[1][2][3] In cells with wild-type p53, MDM2 acts as a negative regulator by binding to p53 and targeting it for degradation.[4][5][6] this compound competitively binds to the p53-binding pocket on MDM2, disrupting this interaction.[4][7] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.[4][8]
Q2: My cells are not responding to this compound treatment. What are the common causes?
A2: Lack of response can be due to several factors:
-
p53 Status: this compound's efficacy is dependent on the presence of wild-type p53. Ensure your cell line has not been misidentified and confirm its p53 status.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Improper storage may lead to degradation.
-
Cell Health: Use cells that are healthy, in the exponential growth phase, and free from contamination.[9]
-
Assay Conditions: Ensure the drug treatment duration and concentration are appropriate for your cell line. Optimization may be required.
Q3: I'm observing high variability between replicate wells in my cell viability assay. How can I improve consistency?
A3: High variability often stems from technical issues:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Reagent Mixing: After adding reagents like MTS or CellTiter-Glo, ensure gentle but thorough mixing to get a uniform signal.
-
Incubation Times: Adhere strictly to the recommended incubation times for both the drug treatment and the viability reagent.[10][11][12]
Q4: How do I confirm that this compound is engaging its target and activating the p53 pathway in my cells?
A4: Target engagement can be confirmed by Western Blot analysis. After treating cells with this compound, you should observe:
-
An increase in the total protein levels of p53.
-
An increase in the protein levels of p53 target genes, such as p21 (CDKN1A), which is involved in cell cycle arrest.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No p53/p21 Induction on Western Blot | 1. Incorrect p53 status in the cell line. | 1. Confirm cell line identity and p53 status via sequencing or a reference database. |
| 2. Suboptimal this compound concentration or treatment time. | 2. Perform a dose-response and time-course experiment (e.g., 0.1-10 µM for 6-24 hours). | |
| 3. Poor protein extraction or degradation. | 3. Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.[13][14] | |
| Inconsistent IC50 Values in Viability Assays | 1. Cell density is too high or too low. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. |
| 2. Interference from phenol red in the media. | 2. Use phenol red-free media for the final assay reading, as it can interfere with absorbance/fluorescence.[15] | |
| 3. This compound precipitation at high concentrations. | 3. Check the solubility of this compound in your culture medium. If precipitation is observed, adjust the solvent or concentration. | |
| High Background Signal in Assays | 1. Incomplete removal of reagents. | 1. Ensure thorough but gentle washing steps where required by the protocol. |
| 2. Contamination (e.g., mycoplasma). | 2. Regularly test cell cultures for mycoplasma contamination. | |
| 3. Inappropriate assay plate selection. | 3. Use opaque-walled plates for fluorescence/luminescence assays to reduce crosstalk between wells. |
Quantitative Data Summary
The following tables provide representative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (Ki) | 0.44 nM | - | Biochemical Assay |
| Cell Growth Inhibition (IC50) | 0.24 µM | SJSA-1 (Osteosarcoma) | Cell Viability |
| Cell Growth Inhibition (IC50) | 0.12 µM | RS4;11 (Leukemia) | Cell Viability |
Data is illustrative and based on published findings for potent MDM2 inhibitors.[16]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the IC50 value of this compound in a 96-well format.
Materials:
-
Cells of interest (e.g., SJSA-1)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.[10][11][12]
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.[10][11][12]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11][12]
Protocol 2: Western Blot for p53 and p21 Induction
This protocol details the detection of pathway activation following this compound treatment.
Materials:
-
Cells and this compound
-
6-well tissue culture plates
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease inhibitors[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound (e.g., 1 µM) and a vehicle control for 24 hours.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[13]
-
Lysate Preparation: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[13]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action for this compound in the MDM2-p53 signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound using an MTS assay.
Caption: Troubleshooting decision tree for lack of cellular response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. medicine.tulane.edu [medicine.tulane.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. pubs.acs.org [pubs.acs.org]
MI-888 Technical Support Center: Cytotoxicity in Normal vs. Cancer Cells
Welcome to the technical support center for MI-888, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on its differential cytotoxicity in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.[1][2] In many cancer cells with wild-type p53, the p53 protein is inactivated by MDM2, which targets it for degradation. By binding to MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53.[1] Activated p53 then transcriptionally upregulates its target genes, resulting in cell cycle arrest, apoptosis (programmed cell death), and tumor regression.[1]
Q2: Why is this compound more cytotoxic to cancer cells than normal cells?
A2: The selectivity of this compound is primarily linked to the p53 status and the cellular context. In cancer cells with wild-type p53, reactivation of p53 by this compound triggers a robust apoptotic response.[1] In contrast, studies with similar MDM2 inhibitors have shown that in normal cells, p53 activation tends to induce a transient cell cycle arrest, allowing for cellular repair, rather than apoptosis. This differential response is a key area of ongoing research.
Q3: What is the significance of using p53-knockout cell lines in this compound experiments?
A3: Using isogenic cell lines where p53 has been knocked out (p53-/-) alongside their wild-type counterparts (p53+/+) is a critical control to demonstrate that the cytotoxic effects of this compound are p53-dependent.[1] A significant difference in sensitivity to this compound between these two cell lines confirms the on-target effect of the compound. As you can see in the data table below, the IC50 for a p53-/- cell line is substantially higher than for the p53+/+ version.[1]
Q4: What is the binding affinity of this compound for MDM2?
A4: this compound is a highly potent inhibitor of the MDM2-p53 interaction, with a reported Ki (inhibition constant) of 0.44 nM.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.08 | [1] |
| RS4;11 | Acute Leukemia | Wild-Type | 0.06 | MedChemExpress |
| HCT-116 | Colon Carcinoma | Wild-Type (p53+/+) | 0.092 | [1] |
| HCT-116 | Colon Carcinoma | Knockout (p53-/-) | >10 | [1] |
Experimental Protocols
Cell Viability (WST-8) Assay
This protocol is adapted from the methodology used in the characterization of this compound.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for p53 Pathway Activation
This protocol allows for the assessment of p53 activation and downstream signaling.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in p53 Wild-Type Cancer Cells
-
Possible Cause:
-
Compound Inactivity: The this compound compound may have degraded.
-
Cell Line Integrity: The p53 status of the cell line may have changed over multiple passages, or the cells may have developed resistance.
-
Incorrect Dosage: The concentrations of this compound used may be too low.
-
-
Troubleshooting Steps:
-
Confirm Compound Activity: Use a new, validated batch of this compound.
-
Verify p53 Status: Authenticate your cell line and check the p53 status through sequencing or by testing a known p53-activating agent like doxorubicin.
-
Dose-Response Curve: Perform a broad dose-response experiment to determine the optimal concentration range for your cell line.
-
Check for Contamination: Test your cell culture for mycoplasma contamination, which can alter cellular responses.
-
Issue 2: High Background in WST-8 Assay
-
Possible Cause:
-
Media Interference: Phenol red in the culture medium can interfere with absorbance readings.
-
Compound Interference: this compound itself might be colored or interact with the WST-8 reagent.
-
Contamination: Bacterial or yeast contamination can lead to high metabolic activity.
-
-
Troubleshooting Steps:
-
Use Phenol Red-Free Media: Perform the assay in phenol red-free medium.
-
Blank Controls: Include wells with media and this compound but no cells to measure the background absorbance of the compound.
-
Microscopic Examination: Visually inspect your cell cultures for any signs of contamination.
-
Issue 3: No Upregulation of p53, MDM2, or p21 in Western Blot
-
Possible Cause:
-
Insufficient Treatment Time or Dose: The concentration or duration of this compound treatment may not be sufficient to induce a detectable response.
-
Poor Antibody Quality: The primary antibodies may not be specific or sensitive enough.
-
Protein Degradation: Lysates may have been handled improperly, leading to protein degradation.
-
-
Troubleshooting Steps:
-
Time-Course and Dose-Response: Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response experiment to find the optimal conditions for protein induction.
-
Antibody Validation: Use antibodies that have been validated for Western blotting and for the specific target proteins. Include a positive control lysate if available.
-
Proper Sample Handling: Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
Technical Support Center: MI-888 In Vitro Activity & Serum Concentration Effects
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum concentration on the in vitro activity of MI-888, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of the MDM2-p53 protein-protein interaction with a high binding affinity (Ki of 0.44 nM).[1][4][5] In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation. This compound competitively binds to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction.[6][7] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor growth inhibition. The cellular activity of this compound is therefore dependent on the presence of functional, wild-type p53.[6][7]
Q2: We are observing a significant decrease in this compound potency (higher IC50 value) when using higher concentrations of fetal bovine serum (FBS) in our cell culture medium. Why is this occurring?
A2: This is an expected phenomenon for many small molecule inhibitors and is most likely due to serum protein binding.[8] this compound, like many drugs, can bind to proteins present in the serum, such as albumin and alpha-1-acid glycoprotein.[9][10] When this compound is bound to these proteins, it is in a sequestered state and unavailable to enter the cells and engage with its target, MDM2.[11] Consequently, a higher total concentration of this compound is required to achieve an effective intracellular concentration of the free, active compound, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.[12]
Q3: How should we account for the effect of serum protein binding when interpreting our in vitro results for this compound?
A3: It is crucial to maintain consistency in your experimental conditions. The percentage of serum used in your cell-based assays should be kept constant and clearly reported in your experimental documentation to ensure the reproducibility and comparability of your data. While an IC50 value determined in the presence of serum may be higher, it can be more physiologically relevant as it partially mimics the in vivo environment where protein binding occurs.[13] For a more in-depth understanding, it is recommended to determine the IC50 of this compound across a range of serum concentrations.
Q4: Is it possible to quantify the extent of this compound binding to serum proteins?
A4: Yes, the binding of this compound to serum proteins can be quantified using various biophysical techniques. Methods like equilibrium dialysis, ultrafiltration, or surface plasmon resonance can be employed to determine the fraction of this compound that is unbound (fu) in the presence of plasma or a specific protein like human serum albumin (HSA).[10][11] This information is valuable for correlating in vitro potency with in vivo pharmacokinetic and pharmacodynamic (PK/PD) models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent serum concentration or different serum lots. | Ensure the same percentage and lot of FBS is used for all comparative experiments. If a new lot of serum is introduced, it is advisable to re-evaluate the IC50 of a reference compound to check for significant variations.[8] |
| This compound appears inactive or significantly less potent in standard culture medium (e.g., 10% FBS). | High degree of serum protein binding masking the true potency. | Determine the IC50 of this compound in a medium with a lower serum concentration (e.g., 1% or 5% FBS) or in a serum-free medium to ascertain its intrinsic activity. This will help to confirm that the compound is active but its potency is influenced by serum components. |
| Difficulty in translating in vitro this compound potency to in vivo efficacy. | The unbound fraction of the drug was not considered. | The free drug hypothesis states that only the unbound fraction of a drug is available to exert its pharmacological effect.[13] It is important to consider the unbound concentration of this compound when correlating in vitro IC50 values with the drug concentrations required for efficacy in animal models. |
Data Presentation
Table 1: Illustrative Impact of FBS Concentration on this compound IC50 Values in a p53 Wild-Type Cancer Cell Line (e.g., SJSA-1)
| FBS Concentration (%) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (relative to 0.5% FBS) |
| 0.5 | 5 | 1.0 |
| 2 | 15 | 3.0 |
| 5 | 40 | 8.0 |
| 10 | 100 | 20.0 |
| 20 | 250 | 50.0 |
Note: These are representative data to illustrate the expected trend.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
-
Cell Seeding: Seed a p53 wild-type cancer cell line (e.g., SJSA-1) in 96-well plates at a predetermined optimal density in their standard growth medium (e.g., DMEM with 10% FBS) and allow them to attach overnight.
-
Preparation of Media with Varying Serum Concentrations: Prepare separate batches of culture medium containing different percentages of FBS (e.g., 0.5%, 2%, 5%, 10%, 20%).
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in each of the corresponding serum-containing media.
-
Treatment: Remove the seeding medium from the cells and add an equal volume of the 2X this compound serial dilutions.
-
Incubation: Incubate the plates for a duration appropriate to observe a significant effect on cell viability (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescent assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control wells for each serum condition. Plot the normalized cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each serum concentration.
Visualizations
Caption: this compound mechanism of action in cancer cells.
Caption: Workflow for assessing serum impact on this compound IC50.
Caption: Serum protein binding reduces free, active this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 10. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling recommendations for MI-888
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of MI-888, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] It functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] Under normal conditions, MDM2 targets p53 for degradation. By inhibiting this interaction, this compound leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor regression in cancer cells with wild-type p53.[3][4]
Q2: What is the purity and molecular weight of this compound?
A2: While the purity can vary between batches and suppliers, it is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot of this compound for precise information. The molecular weight of this compound is 611.58 g/mol .
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, stock solutions are typically prepared in DMSO.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be orally bioavailable and effective in mouse xenograft models, where it achieved complete and durable tumor regression.[3][4]
Storage and Handling Recommendations
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental results. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on general best practices for similar chemical compounds.
Storage of Solid Compound:
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Light | Protect from light. Store in a tightly sealed, opaque container. |
| Moisture | Store in a dry, desiccated environment to prevent hydrolysis. |
Storage of Stock Solutions:
For stock solutions prepared in DMSO, it is recommended to:
| Condition | Recommendation |
| Temperature | Aliquot and store at -80°C for long-term storage (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles to prevent degradation. It is highly recommended to prepare single-use aliquots. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder or solutions.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to your institution's chemical waste disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | The solubility limit has been exceeded, or the solution has been stored improperly. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. Ensure proper storage conditions are maintained. |
| Inconsistent results in cell-based assays | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate pipetting of the high-concentration stock solution. | Use a fresh aliquot of the this compound stock solution for each experiment. Perform serial dilutions to ensure accurate final concentrations. |
| No activation of p53 pathway observed in Western Blot | The cell line used does not have wild-type p53. The concentration of this compound is too low or the incubation time is too short. | Confirm the p53 status of your cell line. Perform a dose-response and time-course experiment to determine the optimal conditions for p53 activation. |
| Cell toxicity observed in control (DMSO only) wells | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% and is consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Under sterile conditions, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: In Vitro Western Blot for p53 Pathway Activation
-
Cell Seeding: Plate a human cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116) in appropriate culture dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MI-888 and Nutlin-3a: Efficacy in Targeting the MDM2-p53 Axis
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the MDM2-p53 interaction is a critical frontier in oncology. This guide provides an objective comparison of two prominent small-molecule inhibitors: MI-888 and Nutlin-3a. We delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to aid in the evaluation of these compounds.
Both this compound and Nutlin-3a are designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2 negatively regulates p53 by targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis. By inhibiting the MDM2-p53 interaction, both this compound and Nutlin-3a aim to stabilize and activate p53, thereby restoring its ability to control cell proliferation and induce apoptosis in cancer cells.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the binding affinities and cellular potencies of this compound and Nutlin-3a from various preclinical studies. This data highlights the comparative efficacy of these two inhibitors in targeting the MDM2-p53 interaction and inhibiting cancer cell growth.
| Parameter | This compound | Nutlin-3a | Cell Line/Assay Condition | Reference |
| Binding Affinity (Ki) | 0.44 nM | ~90 nM (IC50 in cell-free assay) | Fluorescence Polarization Assay | [1][2] |
| IC50 (SJSA-1) | 0.081 µM | Not directly compared in the same study | Cell Viability Assay | [3] |
| IC50 (RS4;11) | 0.042 µM | Not directly compared in the same study | Cell Viability Assay | [3] |
| IC50 (HCT-116 p53+/+) | 92 nM | Not directly compared in the same study | Cell Viability Assay | [3] |
| IC50 (U-2 OS) | Not available | ~5-10 µM | Cell Viability Assay | [2] |
| IC50 (Saos-2-BCRP) | Not applicable | 45.8 µM | Cell Viability Assay | [4] |
| IC50 (Saos-2-pcDNA3.1) | Not applicable | 43.5 µM | Cell Viability Assay | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated.
Caption: The p53-MDM2 signaling pathway and points of intervention by this compound and Nutlin-3a.
Caption: A typical experimental workflow for comparing the efficacy of this compound and Nutlin-3a.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing studies, the following are detailed methodologies for key experiments cited in the comparison of this compound and Nutlin-3a.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of inhibitors to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide probe (e.g., FAM-labeled)
-
This compound and Nutlin-3a compounds
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound and Nutlin-3a in the assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add a solution of the fluorescently labeled p53 peptide to each well at a fixed concentration.
-
Add a solution of the recombinant MDM2 protein to each well at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the Ki values from the competition binding curves.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, RS4;11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Nutlin-3a compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Nutlin-3a and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values, which represent the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets, confirming the on-target effect of the inhibitors.[5]
Materials:
-
Cancer cell lines
-
This compound and Nutlin-3a compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with different concentrations of this compound or Nutlin-3a for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
In Vivo Efficacy
Preclinical in vivo studies in xenograft models have demonstrated the anti-tumor activity of both this compound and Nutlin-3a.
This compound: In a study using an SJSA-1 osteosarcoma xenograft model, oral administration of this compound at 100 mg/kg daily resulted in complete and durable tumor regression.[3][6] Similarly, in an RS4;11 acute leukemia xenograft model, this compound at 100 mg/kg and 200 mg/kg daily also led to rapid and complete tumor regression.[7]
Nutlin-3a: In a neuroblastoma xenograft model with wild-type p53, oral administration of Nutlin-3a at 200 mg/kg daily led to significant inhibition of tumor growth.[8] In an osteosarcoma xenograft model (U-2 OS), intraperitoneal administration of Nutlin-3a at 25 mg/kg daily resulted in 85% inhibition of tumor growth.[2]
Conclusion
Both this compound and Nutlin-3a are potent inhibitors of the MDM2-p53 interaction with demonstrated preclinical efficacy. The available data suggests that this compound exhibits a significantly higher binding affinity to MDM2 compared to Nutlin-3a. This higher affinity may translate to greater cellular potency in some cancer cell lines. However, the choice between these two inhibitors for further research and development will depend on a multitude of factors including their pharmacokinetic profiles, toxicity, and efficacy in specific cancer contexts. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these promising therapeutic agents.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Validating On-Target Effects of MLL1 Interaction Inhibitors: A Comparative Guide
A Note on MI-888
Initial research indicates that this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with a Ki of 0.44 nM.[1][2][3] It functions by disrupting the interaction between MDM2 and p53, leading to the activation of wild-type p53 and subsequent tumor regression in preclinical models.[2][4] This guide, however, will focus on inhibitors targeting the Mixed Lineage Leukemia 1 (MLL1) pathway, a critical driver in certain types of acute leukemia.[5][6][7] It is possible that this compound was mistaken for one of the numerous MLL1 inhibitors, some of which bear the "MI-" designation (e.g., MI-3454, MI-463, MI-503).[5][8]
This guide will provide a framework for validating the on-target effects of two main classes of MLL1 interaction inhibitors: Menin-MLL inhibitors and MLL1-WDR5 inhibitors .
Introduction to MLL1 Interaction Inhibitors
The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression.[7][9] In certain leukemias, chromosomal translocations of the MLL1 gene lead to the production of MLL fusion proteins that drive oncogenesis.[6][7][10] The activity of both wild-type MLL1 and MLL fusion proteins is dependent on their interaction with other proteins, primarily Menin and WDR5.[5][6][7][11] Small molecule inhibitors that disrupt these interactions represent a promising therapeutic strategy for these aggressive cancers.[6][10][12]
Menin-MLL inhibitors block the interaction between Menin and the N-terminal fragment of MLL (or MLL fusion proteins), which is essential for their oncogenic activity.[5][6][13]
MLL1-WDR5 inhibitors disrupt the interaction between the MLL1 catalytic subunit and WDR5, a core component of the MLL1 complex required for its methyltransferase activity.[11][12][14]
Comparative Data of MLL1 Interaction Inhibitors
The following table summarizes key performance data for representative Menin-MLL and MLL1-WDR5 inhibitors based on published literature.
| Inhibitor Class | Compound | Target Interaction | Binding Affinity (Kd/Ki/IC50) | Cellular Activity (GI50/IC50) | Reference |
| Menin-MLL | MI-3454 | Menin-MLL1 | Ki = 0.49 nM | 7-27 nM (in MLL-rearranged cell lines) | [5] |
| MI-503 | Menin-MLL1 | Kd = 16 nM | ~200 nM (in MV4;11 cells) | [8] | |
| MLL1-WDR5 | MM-102 | MLL1-WDR5 | Ki < 1 nM | ~5 µM (in MV4;11 cells) | [7] |
| WDR5-0103 | MLL1-WDR5 | Kd = 450 nM | IC50 = 39 µM (in vitro HMT assay) | [11] | |
| DDO-2093 | MLL1-WDR5 | Kd = 11.6 nM | Not specified | [14] |
Key Experimental Protocols for On-Target Validation
Validating that a small molecule inhibitor exerts its effect through the intended target is crucial. Below are detailed protocols for key experiments to confirm the on-target effects of Menin-MLL and MLL1-WDR5 inhibitors in cells.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-Protein Interaction
This assay directly assesses the ability of the inhibitor to disrupt the target protein-protein interaction within the cell.
Protocol:
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) to a density of 1-2 x 106 cells/mL. Treat cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and protease/phosphatase inhibitors).
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against one of the interacting partners (e.g., anti-Menin or anti-WDR5 antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both interacting partners (e.g., anti-Menin and anti-MLL1, or anti-WDR5 and anti-MLL1) to detect the co-precipitated protein. A decrease in the co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target protein in a cellular environment.[15][16] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (Menin or WDR5) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Reporter Gene Assay to Measure Downstream Transcriptional Effects
MLL1 and MLL fusion proteins regulate the expression of specific target genes, such as HOXA9 and MEIS1.[7][10] A reporter gene assay can be used to quantify the inhibitor's effect on the transcriptional activity of these downstream targets.
Protocol:
-
Construct Development: Generate a reporter construct containing the promoter of a known MLL1 target gene (e.g., HOXA9) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
Cell Transfection: Stably or transiently transfect the reporter construct into a relevant cell line.
-
Inhibitor Treatment: Treat the transfected cells with the inhibitor at various concentrations.
-
Reporter Gene Measurement: After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase activity using a luminometer or GFP fluorescence using a flow cytometer).
-
Data Analysis: A dose-dependent decrease in reporter gene activity in the inhibitor-treated cells indicates on-target inhibition of the MLL1 pathway.
Chromatin Immunoprecipitation (ChIP) to Assess Target Gene Occupancy
ChIP-qPCR can be used to determine if the inhibitor reduces the binding of the MLL1 complex to the regulatory regions of its target genes.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against a component of the MLL1 complex (e.g., anti-MLL1, anti-Menin, or anti-WDR5).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known MLL1 target genes (e.g., HOXA9, MEIS1).
-
Data Analysis: A significant reduction in the amount of immunoprecipitated target gene DNA in the inhibitor-treated samples compared to the control demonstrates that the inhibitor displaces the MLL1 complex from its target genes.
Visualizing the Pathways and Workflows
MLL1 Signaling Pathway and Inhibitor Action
Caption: MLL1 pathway and points of inhibitor intervention.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target inhibitor effects.
Logical Relationship of Validation Assays
Caption: Interrelation of assays for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: MI-888 in Combination with Chemotherapy for Enhanced Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective cancer treatments is a continuous endeavor. A promising strategy that has garnered significant attention is the combination of targeted therapies with conventional chemotherapy to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction, with standard chemotherapy agents. The data presented herein, while primarily focusing on closely related analogs due to the limited public availability of combination studies for this compound itself, strongly supports the rationale for its synergistic potential.
This compound is an orally active and highly potent inhibitor of the MDM2-p53 protein-protein interaction, with a Ki of 0.44 nM.[1] By disrupting this interaction, this compound reactivates the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. In many cancers where p53 remains wild-type but is functionally inactivated by overexpression of its negative regulator MDM2, restoring p53 function represents a key therapeutic strategy. Preclinical studies have demonstrated that this compound, as a single agent, can lead to complete and durable tumor regression in xenograft models of human cancer.[2]
The true potential of this compound, however, may lie in its ability to synergize with conventional chemotherapy. By reactivating p53, this compound can lower the threshold for apoptosis induced by DNA-damaging agents, leading to enhanced cancer cell killing. This guide will delve into the preclinical evidence supporting this synergy, drawing from studies on this compound's predecessors and other structurally related MDM2 inhibitors.
The MDM2-p53 Signaling Pathway
The MDM2-p53 signaling pathway is a critical axis in cancer biology. Under normal cellular conditions, MDM2 keeps p53 levels in check through ubiquitin-mediated proteasomal degradation. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions. Chemotherapy-induced DNA damage can activate p53, but cancer cells can develop resistance mechanisms. MDM2 inhibitors like this compound block the interaction between MDM2 and p53, leading to p53 stabilization and activation. This activated p53 can then induce cell cycle arrest, apoptosis, and senescence, thereby inhibiting tumor growth. When combined with chemotherapy, the reactivation of p53 by this compound is hypothesized to create a synergistic anti-tumor effect.
Synergistic Effects in Preclinical Models
While specific quantitative data for this compound in combination with chemotherapy is not yet widely published, compelling evidence from studies on its precursors and other MDM2 inhibitors highlights the potential for synergistic interactions.
Comparison of MDM2 Inhibitors in Combination with Chemotherapy
| MDM2 Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| MI-219 (this compound precursor) | Etoposide | Lung Cancer | Sensitized lung cancer cells to etoposide-induced cell killing. | [3] |
| SAR405838 (MI-77301) | Doxorubicin | Neuroblastoma | Augmented the cytotoxic effects of doxorubicin in p53 wild-type neuroblastoma cell lines. | [4] |
| AMG 232 | Cisplatin, Carboplatin, Doxorubicin | Various Solid Tumors | Significantly superior antitumor efficacy and tumor regression in xenograft models when combined with DNA-damaging agents. | [5][6] |
Quantitative Data from Preclinical Studies
Data from studies on related MDM2 inhibitors demonstrate a clear synergistic effect when combined with chemotherapy.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Neuroblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| UKF-NB-4 | Doxorubicin alone | ~0.1 µM |
| IMR-32 | Doxorubicin alone | ~0.01 µM |
Note: This table provides baseline IC50 values for doxorubicin in neuroblastoma cell lines, as specific combination IC50 data with this compound or its direct analogs was not available in the searched literature. Studies on SAR405838 showed it augmented the cytotoxic effects of doxorubicin, implying a reduction in the IC50 of doxorubicin in combination.[4][7]
Table 2: In Vivo Tumor Growth Inhibition with AMG 232 and Cisplatin
| Treatment Group | Tumor Model | % Tumor Growth Inhibition (TGI) |
| AMG 232 alone | H460 Lung Cancer Xenograft | Significant TGI |
| Cisplatin alone | H460 Lung Cancer Xenograft | Significant TGI |
| AMG 232 + Cisplatin | H460 Lung Cancer Xenograft | Synergistic antitumor efficacy, causing tumor stasis |
Source: Adapted from Canon et al., 2015.[5]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed experimental methodologies are crucial.
In Vitro Synergy Assessment
A standard workflow for assessing the synergistic effects of this compound and chemotherapy in vitro would involve the following steps:
Cell Viability Assay Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, and their combination. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[8]
In Vivo Xenograft Studies
To evaluate the synergistic effects in a living organism, a xenograft mouse model is commonly used.
Xenograft Model Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. This compound is typically administered orally.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor growth inhibition between the combination group and the single-agent groups to determine synergy.
Alternative Combination Strategies
While the combination of MDM2 inhibitors with chemotherapy is a promising approach, other combination strategies are also being explored for cancers with wild-type p53.
Table 3: Alternative Combination Therapies
| Therapeutic Class | Example Agent | Mechanism of Action | Rationale for Combination |
| PARP Inhibitors | Olaparib, Veliparib (ABT-888) | Inhibit DNA repair | May enhance the efficacy of DNA-damaging chemotherapy, particularly in BRCA-mutated cancers. |
| BCL-2 Inhibitors | Venetoclax | Promote apoptosis by inhibiting the anti-apoptotic protein BCL-2 | Can synergize with agents that induce p53-mediated apoptosis. |
| Immune Checkpoint Inhibitors | Pembrolizumab, Nivolumab | Block inhibitory signals to T cells, enhancing the anti-tumor immune response | Preclinical studies suggest MDM2 inhibition can enhance the response to immune checkpoint inhibitors.[9] |
Conclusion
The preclinical data for MDM2 inhibitors, including close analogs of this compound, strongly suggest a synergistic relationship with conventional chemotherapy agents. By reactivating the p53 tumor suppressor pathway, this compound has the potential to significantly enhance the efficacy of DNA-damaging therapies, leading to improved tumor cell killing and potentially overcoming chemoresistance. The provided experimental protocols offer a framework for further investigation into the synergistic effects of this compound in various cancer models. As research progresses, the combination of potent MDM2 inhibitors like this compound with standard-of-care chemotherapy holds great promise for advancing cancer treatment and improving patient outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. Doxorubicin synergism and resistance reversal in human neuroblastoma BE(2)C cell lines: An in vitro study with dextran-catechin nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
MI-888's potency compared to first-generation MDM2 inhibitors
A comparative analysis of MI-888 and first-generation MDM2 inhibitors reveals a significant leap in potency and pre-clinical efficacy, positioning this compound as a highly promising candidate for p53-reactivating cancer therapies.
This compound, a second-generation MDM2 inhibitor, demonstrates sub-nanomolar binding affinity to the MDM2 protein, significantly surpassing the potency of first-generation inhibitors such as the Nutlin family and other early clinical candidates. This enhanced potency translates to superior performance in cellular assays and in vivo models, marking a substantial advancement in the quest to restore the tumor-suppressing function of p53.
Unprecedented Potency: A Quantitative Comparison
The inhibitory potential of this compound against the MDM2-p53 interaction has been quantified through various biophysical and cellular assays. The data consistently highlights its superiority over first-generation compounds.
| Inhibitor | Type | Binding Affinity (Ki) | Biochemical Assay (IC50) | Cellular Assay (IC50) |
| This compound | Second-Generation | 0.44 nM [1][2] | - | 60 - 92 nM [3] |
| Nutlin-3a | First-Generation | 36 nM[4] | 90 nM[5] | 1 - 2 µM[6] |
| RG7112 (Idasanutlin) | First-Generation | - | 18 nM[4] | 0.18 - 2.2 µM[5] |
| MI-219 | First-Generation | 5 nM[4] | - | ~500 nM[4] |
| AMG 232 (Navtemadlin) | First-Generation | 0.045 nM (KD)[7][8] | 0.6 nM[5] | 9.1 - 23.8 nM[9] |
The MDM2-p53 Signaling Pathway and Inhibition
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions. MDM2 inhibitors, such as this compound, work by disrupting the MDM2-p53 interaction, thereby reactivating p53 and its downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of MI-888 for the p53 Pathway: A Comparative Guide
For researchers and drug development professionals navigating the landscape of p53 pathway modulators, the specificity of an inhibitor is a critical determinant of its therapeutic potential. This guide provides a detailed comparison of MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction, with other notable alternatives. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological and experimental frameworks.
Introduction to this compound and the p53-MDM2 Axis
The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions are tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation.
This compound is a highly potent and selective spirooxindole-based inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to the p53-binding pocket of MDM2 with high affinity, this compound effectively disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. This, in turn, can trigger cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.
Comparative Analysis of MDM2 Inhibitors
The therapeutic strategy of reactivating p53 by inhibiting its interaction with MDM2 has led to the development of several small-molecule inhibitors. Here, we compare this compound with other well-characterized MDM2 inhibitors, including the clinical candidates RG7388 (Idasanutlin) and SAR405838 (MI-77301), as well as the widely studied research compound Nutlin-3.
Data Presentation: Quantitative Comparison of MDM2 Inhibitors
The following table summarizes the binding affinities and cellular potencies of this compound and its comparators. This data highlights the exceptional potency of this compound.
| Inhibitor | Target | Binding Affinity (Kᵢ, nM) | Cell Line (p53 status) | Cellular Potency (IC₅₀) | Citation(s) |
| This compound | MDM2 | 0.44 | SJSA-1 (wt) | 80 nM | [2] |
| RS4;11 (wt) | 60 nM | [2] | |||
| HCT-116 (wt) | 92 nM | [3] | |||
| HCT-116 (-/-) | >10 µM | [3] | |||
| RG7388 (Idasanutlin) | MDM2 | 6 | A2780 (wt) | 253.3 nM | [2][4] |
| SAR405838 (MI-77301) | MDM2 | 0.88 | SJSA-1 (wt) | 100-200 nM | [2][5] |
| Nutlin-3 | MDM2 | ~18 (IC₅₀) | A2780 (wt) | 1.76 µM | [2][4] |
wt: wild-type; -/-: null
Specificity of this compound for the p53 Pathway
A hallmark of a specific MDM2 inhibitor is its dependence on wild-type p53 for its cytotoxic effects. This compound exhibits a high degree of selectivity in this regard. In HCT-116 colon cancer cells, this compound demonstrates an IC₅₀ of 92 nM, while in the isogenic p53-null (HCT-116 p53-/-) cell line, the IC₅₀ is greater than 10 µM, indicating a selectivity of over 100-fold for p53 wild-type cells.[3] This p53-dependent activity is a strong indicator of its specific on-target effect.
While comprehensive off-target screening data for this compound against a broad panel of kinases or other cellular targets is not extensively published in the reviewed literature, the pronounced differential activity between p53 wild-type and null cells strongly supports its primary mechanism of action through the p53 pathway. It is a common practice in drug development to assess off-target activities, especially against kinases, as the ATP-binding pocket of kinases can be a site for unintended interactions.[6][7][8]
This compound is currently in the advanced preclinical research stage of development.[1] In contrast, other MDM2 inhibitors such as RG7388 (Idasanutlin) and SAR405838 have progressed to clinical trials.[2][9]
Mandatory Visualizations
Caption: The p53 signaling pathway and points of intervention by MDM2 inhibitors.
Caption: Experimental workflow for assessing the specificity of MDM2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of this compound's specificity.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the MDM2 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
2. Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This technique is used to determine if two proteins interact within a cell.
-
Cell Lysis: Lyse cells treated with the MDM2 inhibitor or vehicle control with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against MDM2 or p53 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both MDM2 and p53 to detect the co-precipitated protein.[10][11]
3. Western Blotting for p53 Pathway Activation
This method is used to detect changes in the protein levels of p53 and its downstream targets.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Immunofluorescence for p53 Nuclear Translocation
This technique visualizes the subcellular localization of p53.[12][13]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the MDM2 inhibitor or vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with a primary antibody against p53.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to observe the localization of p53.
Conclusion
The available data strongly support the high specificity of this compound for the p53 pathway. Its potent inhibition of the MDM2-p53 interaction, coupled with its profound p53-dependent cytotoxicity, positions it as a valuable tool for cancer research and a promising candidate for further therapeutic development. The comparative data presented in this guide underscore its superior potency relative to earlier generation MDM2 inhibitors. Future studies focusing on comprehensive off-target profiling and clinical evaluation will be crucial in fully elucidating the therapeutic window and potential of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. benchchem.com [benchchem.com]
This guide provides a comparative overview of the preclinical data for MI-888, a potent small-molecule inhibitor of the MDM2-p53 interaction, and other related compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 pathway. While this compound has demonstrated significant preclinical efficacy, no human clinical trial data is currently available.
Overview of MDM2-p53 Interaction Inhibitors
A promising strategy in cancer therapy is the reactivation of the tumor suppressor protein p53 by inhibiting its primary negative regulator, MDM2.[1] Small-molecule inhibitors that block the MDM2-p53 protein-protein interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] this compound is a spirooxindole-based compound that has shown high potency in preclinical studies.[3][4][5]
Quantitative Data Comparison
The following tables summarize the preclinical performance of this compound in comparison to its predecessors and other notable MDM2 inhibitors.
Table 1: In Vitro Activity of this compound and Related Compounds [1]
| Compound | MDM2 Binding Affinity (Ki, nM) | Cell Growth Inhibition (IC50, µM) - SJSA-1 Cells |
| This compound | 0.44 | 0.083 |
| MI-219 | 5 | 0.29 |
| Nutlin-3a | 90 | 0.64 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [1][6]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Outcome |
| SJSA-1 (Osteosarcoma) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression | Rapid and complete tumor regression observed. |
| RS4;11 (Leukemia) | 100 mg/kg, oral, daily for 3 weeks | Complete tumor regression | Tumor volume decreased by 61% after 4 days. |
| RS4;11 (Leukemia) | 200 mg/kg, oral, daily for 3 weeks | Complete tumor regression | Complete tumor regression in all animals after 7 days. |
Experimental Protocols
Competitive Binding Assay
The binding affinity of the compounds to MDM2 was determined using a competitive fluorescence polarization-based binding assay.[1]
-
Protein and Probe Preparation : A fixed concentration of a fluorescently labeled p53-peptide probe and recombinant human MDM2 protein were pre-incubated in an assay buffer (100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine γ-globulin, 0.02% sodium azide, with 0.01% Triton X-100).[1]
-
Compound Addition : Serial dilutions of the test compounds in DMSO were added to the protein/probe complex.[1]
-
Incubation : The mixtures were incubated at room temperature with gentle shaking for a precisely controlled time of 15 minutes.[1]
-
Measurement : The fluorescence polarization was measured to determine the extent of displacement of the fluorescent probe by the test compound.
-
Data Analysis : The Ki values were calculated from dose-dependent competitive binding curves.[1]
Cell Growth Inhibition Assay
The potency of the compounds in inhibiting cancer cell growth was assessed using a cellular assay.
-
Cell Seeding : SJSA-1 osteosarcoma cells, which have wild-type p53 and amplified MDM2, were seeded in 96-well plates.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds.
-
Incubation : The plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability was determined using a standard method such as the MTS assay.
-
Data Analysis : The IC50 values (the concentration of compound that inhibits cell growth by 50%) were calculated from the dose-response curves.
In Vivo Xenograft Studies
The antitumor activity of this compound was evaluated in mouse xenograft models of human cancer.[1][6]
-
Tumor Implantation : Human cancer cells (SJSA-1 or RS4;11) were implanted subcutaneously into SCID mice.[1][6]
-
Tumor Growth : Tumors were allowed to grow to a specific size (e.g., 100-150 mm³).[1][6]
-
Drug Administration : this compound was administered orally via gavage at specified doses and schedules.[1][6]
-
Tumor Measurement : Tumor volume was measured regularly throughout the study.
-
Efficacy Evaluation : The antitumor efficacy was determined by comparing the tumor growth in the treated groups to a vehicle-treated control group.[1][6]
Visualizations
MDM2-p53 Signaling Pathway
The following diagram illustrates the mechanism of action of MDM2 inhibitors like this compound.
Caption: MDM2-p53 signaling and the effect of this compound.
Preclinical Evaluation Workflow for this compound
This diagram outlines the typical workflow for the preclinical assessment of a novel MDM2 inhibitor.
Caption: Workflow for preclinical evaluation of this compound.
Alternative Therapeutic Strategies
While this compound and other MDM2 inhibitors focus on reactivating p53, other targeted therapies are under investigation for various cancers. For instance, in meningioma, clinical trials are exploring inhibitors of pathways involving FAK, as well as immunotherapy approaches with checkpoint inhibitors like nivolumab.[7][8] Additionally, for p53 wild-type malignant meningioma, the novel MDM4 inhibitor CEP-1347 is being investigated, sometimes in combination with MDM2 inhibitors, to enhance p53 pathway activation.[9][10] The PARP inhibitor veliparib (ABT-888), although having a different mechanism of action, has been studied in combination with chemotherapy for metastatic pancreatic cancer.[11][12] These alternative approaches highlight the diverse strategies being employed to combat cancers that may also be susceptible to MDM2 inhibition.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent small-molecule inhibitor of the MDM2-p53 interaction (this compound) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mayo.edu [mayo.edu]
- 8. UCSD Meningioma Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. The Novel MDM4 Inhibitor CEP-1347 Activates the p53 Pathway and Blocks Malignant Meningioma Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Phase II Study of PARP Inhibitor ABT-888 (Veliparib) with Modified FOLFIRI versus FOLFIRI as Second Line Treatment of Metastatic Pancreatic Cancer: SWOG S1513 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Phase II Study of PARP Inhibitor ABT-888 (Veliparib) with Modified FOLFIRI versus FOLFIRI as Second-line Treatment of Metastatic Pancreatic Cancer: SWOG S1513 - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Responsiveness to MI-888: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, showing promise in the reactivation of the p53 tumor suppressor pathway. Identifying patients who are most likely to respond to this compound is crucial for its successful clinical development. This guide provides a comprehensive comparison of key biomarkers for predicting therapeutic response to this compound and other MDM2 inhibitors, supported by experimental data and detailed methodologies.
The Central Role of the p53 Pathway
This compound functions by disrupting the interaction between MDM2 and p53. In many cancers with wild-type p53, the p53 protein is inactivated by its negative regulator, MDM2, which targets p53 for degradation. By inhibiting MDM2, this compound stabilizes and activates p53, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[1] Consequently, the integrity of the p53 pathway is the primary determinant of response to this compound.
Key Predictive Biomarkers: A Head-to-Head Comparison
The two most critical biomarkers for predicting response to this compound and other MDM2 inhibitors are the mutation status of the TP53 gene and the amplification status of the MDM2 gene.
| Biomarker | Description | Predictive Value |
| Wild-Type TP53 Status | The presence of a non-mutated, functional TP53 gene is essential for the mechanism of action of this compound. | High Positive Predictive Value: Tumors with wild-type TP53 are generally sensitive to MDM2 inhibitors. |
| TP53 Mutation Status | Mutations in the TP53 gene, particularly in the DNA-binding domain, lead to a non-functional p53 protein, rendering MDM2 inhibitors ineffective. | High Negative Predictive Value: Tumors with mutant TP53 are almost universally resistant to MDM2 inhibitors. |
| MDM2 Gene Amplification | An increased copy number of the MDM2 gene leads to overexpression of the MDM2 protein, which is a key oncogenic driver in certain cancers that retain wild-type TP53. | Strong Positive Predictive Value: MDM2 amplification is often mutually exclusive with TP53 mutations and identifies a patient population highly dependent on the MDM2-p53 interaction for survival. |
Quantitative Data: In Vitro and In Vivo Evidence
The differential response to MDM2 inhibitors based on TP53 status is clearly demonstrated in preclinical studies.
In Vitro Sensitivity
Studies with various MDM2 inhibitors consistently show a significant difference in the half-maximal inhibitory concentration (IC50) between cancer cell lines with wild-type TP53 and those with mutant TP53.
| Cell Line | Cancer Type | TP53 Status | MDM2 Inhibitor | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | This compound analogue | 0.24 |
| RS4;11 | Acute Leukemia | Wild-Type | This compound analogue | 0.12 |
| A549 | Non-small cell lung cancer | Wild-Type | Nutlin-3 | ~17-19 |
| A549-920 | Non-small cell lung cancer | p53 deficient | Nutlin-3 | ~34 |
| CRL-5908 | Non-small cell lung cancer | p53 mutant | Nutlin-3 | ~39 |
Data compiled from multiple sources.[1]
In Vivo Efficacy
Xenograft models have provided compelling evidence for the importance of wild-type TP53 in the in vivo efficacy of MDM2 inhibitors. This compound has been shown to cause complete and durable tumor regression in xenograft models of human cancers with wild-type TP53.[1] In contrast, tumors with TP53 mutations are generally resistant to the anti-tumor effects of these agents. Studies with p53 restoration in mice with p53 missense mutations have shown that while tumor growth can be suppressed, it does not lead to the same level of tumor regression as seen in p53-null models, highlighting the dominant-negative effect of mutant p53.[2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (this compound) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring expression of wild-type p53 suppresses tumor growth but does not cause tumor regression in mice with a p53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of MI-888: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent MDM2 inhibitor MI-888, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While the specific disposal procedures are ultimately dictated by the Safety Data Sheet (SDS) provided by the manufacturer, this document provides essential guidance on the safe handling and disposal of this compound based on general best practices for hazardous chemical waste.
It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from your supplier before handling or disposing of this chemical. The SDS contains detailed information regarding the substance's hazards, handling, storage, and emergency procedures, including specific instructions for its environmentally safe disposal.
Core Principles of this compound Disposal
The proper disposal of this compound, a small-molecule inhibitor, involves a systematic approach to waste identification, segregation, containment, and transfer. The following procedures are based on standard laboratory practices for chemical waste management and should be adapted to comply with your institution's specific policies and the information provided in the this compound SDS.
General Chemical Waste Disposal Protocol
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Characterize all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions. | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program and confirmed for compatibility. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions. Always maintain separate waste streams for different classes of chemicals (e.g., halogenated solvents, non-halogenated solvents, aqueous waste). |
| 2. Container Selection & Labeling | Use a designated, compatible, and leak-proof container for this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any known hazards. | The container must have a secure, tight-fitting lid to prevent spills and evaporation. Labels should be legible, durable, and permanently affixed to the container. |
| 3. Waste Accumulation & Storage | Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. | The storage area should be away from general laboratory traffic and incompatible materials. Follow all institutional guidelines regarding the maximum volume of waste and the maximum time allowed for accumulation. |
| 4. Disposal & Transfer | Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. | Never dispose of this compound or any chemical waste down the drain or in the regular trash. Provide all necessary documentation to the waste disposal personnel. |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates a typical workflow for the safe disposal of this compound within a research laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound laboratory waste.
Understanding the this compound Signaling Pathway Context
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] Its mechanism of action involves disrupting the binding of MDM2 to p53, thereby preventing the degradation of the p53 tumor suppressor protein. This leads to the accumulation of p53 in cancer cells with wild-type p53, which in turn can induce cell cycle arrest, apoptosis, and senescence. Understanding this pathway is crucial for researchers, as it informs the design of experiments and the potential interactions of this compound with other cellular components, which may have implications for waste stream characterization.
Caption: A diagram illustrating how this compound inhibits the MDM2-p53 interaction, leading to tumor cell apoptosis.
By adhering to these general guidelines and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Standard Operating Procedure: Handling and Disposal of Potent Small Molecule Inhibitor MI-888
Disclaimer: As of the current date, "MI-888" does not correspond to a publicly registered chemical identifier. The following guidelines are based on best practices for handling potent, novel, or uncharacterized small molecule inhibitors in a research and development setting. This document should be used as a foundational template and must be supplemented with specific data from the compound's Safety Data Sheet (SDS) once available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent small molecule inhibitor this compound. The focus is on procedural, step-by-step guidance to ensure safe handling, use, and disposal.
Pre-Handling Risk Assessment
Before any work with this compound commences, a thorough risk assessment must be conducted. This involves:
-
Reviewing all available toxicological and pharmacological data.
-
Identifying the potential routes of exposure (inhalation, dermal contact, ingestion, injection).
-
Quantifying the amounts of this compound to be used.
-
Defining the specific procedures and equipment involved.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves immediately if contaminated. | Prevents dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat. A disposable gown is recommended for larger quantities. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator may be required for handling powders outside of a certified chemical fume hood. | Prevents inhalation of airborne particles. |
Engineering Controls
All work with this compound, especially the handling of powders or volatile solutions, must be performed within a certified chemical fume hood or other appropriate containment device. This is the primary method for preventing inhalation exposure.
Standard Handling Protocol
The following workflow outlines the standard procedure for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Spill and Emergency Procedures
In the event of a spill, immediate action is required to minimize exposure and contamination.
-
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and contaminated items in a sealed container for hazardous waste disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent entry to the contaminated area.
-
Follow established institutional procedures for hazardous material spills.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
The logical flow for waste disposal is outlined in the diagram below.
Caption: Decision diagram for this compound waste segregation.
By adhering to these procedures, researchers can safely handle potent small molecule inhibitors like this compound, minimizing personal risk and environmental contamination. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
